3-Methylpentyl butyrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84254-83-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3-methylpentyl butanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-10(11)12-8-7-9(3)5-2/h9H,4-8H2,1-3H3 |
InChI Key |
GZWUADMYQBNKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCC(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methylpentyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpentyl butyrate, also known as 3-methylpentyl butanoate, is an organic compound classified as an ester.[1] It is primarily recognized for its fruity aroma and is utilized in the flavor and fragrance industry. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside generalized experimental protocols for its synthesis and analysis. Due to the limited availability of specific experimental data for this compound, representative methodologies and data for analogous esters are presented to provide a thorough understanding of its expected chemical behavior.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are computed or estimated due to a lack of extensive experimental data in the literature.
| Property | Value | Source |
| IUPAC Name | 3-methylpentyl butanoate | [1] |
| Synonyms | This compound, Butanoic acid, 3-methylpentyl ester | [1] |
| CAS Number | 84254-83-1 | [1] |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.26 g/mol | [1] |
| Boiling Point | 203.90 °C (estimated at 760 mm Hg) | [2] |
| Vapor Pressure | 0.300000 mmHg @ 25.00 °C (estimated) | [2] |
| Flash Point | 174.00 °F (78.90 °C) (estimated) | [2] |
| Solubility in Water | 14.51 mg/L @ 25 °C (estimated) | [2] |
| logP (o/w) | 4.060 (estimated) | [2] |
Experimental Protocols
Synthesis of this compound
1. Fischer-Speier Esterification:
This is a classic acid-catalyzed esterification method.[3]
-
Reaction: 3-methylpentan-1-ol + butanoic acid ⇌ this compound + water
-
Procedure:
-
In a round-bottom flask, combine one molar equivalent of 3-methylpentan-1-ol with a slight excess (1.1-1.2 equivalents) of butanoic acid.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-3% of the total moles of reactants).
-
Equip the flask with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Heat the mixture to reflux in a suitable solvent like toluene. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
2. Lipase-Catalyzed Esterification:
Enzymatic synthesis offers a milder and more selective alternative to acid catalysis.[4][5]
-
Reaction: 3-methylpentan-1-ol + butanoic acid --(Lipase)--> this compound + water
-
Procedure:
-
In a suitable organic solvent (e.g., hexane or isooctane), dissolve equimolar amounts of 3-methylpentan-1-ol and butanoic acid.
-
Add an immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei). The amount of lipase will depend on its activity.
-
Include a molecular sieve to remove the water produced during the reaction, thereby shifting the equilibrium towards the ester.
-
Incubate the mixture at a controlled temperature (typically 30-60°C) with constant agitation.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized lipase for reuse.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by distillation or column chromatography.
-
Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the primary technique for the analysis of volatile flavor and fragrance compounds like this compound.[6][7][8][9]
-
Sample Preparation:
-
For pure samples, dilute in a suitable solvent (e.g., dichloromethane or hexane).
-
For complex matrices (e.g., food or beverages), a preliminary extraction step such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is necessary to isolate the volatile components.[6]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for flavor analysis (e.g., a non-polar DB-5 or a polar WAX column).
-
Oven Program: A temperature gradient is typically used, for example, starting at 40°C, holding for 2 minutes, then ramping up to 250°C at a rate of 5-10°C/minute.
-
Injector: Split/splitless injector, typically operated at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST).
-
Quantification can be performed using an internal or external standard method.
-
Spectroscopic Data (Analogous Compounds)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule. For a similar compound, isopentyl acetate (3-methylbutyl acetate), the following signals are observed and can be used for analogy: a triplet for the protons on the carbon attached to the ester oxygen, multiplets for the other alkyl protons, and a singlet for the acetyl methyl group.[10]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom. The carbonyl carbon of the ester group will appear significantly downfield (around 170 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum of an ester is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1735-1750 cm⁻¹.[11][12][13][14] Other significant peaks will include C-O stretching vibrations and C-H stretching and bending vibrations of the alkyl groups.
Biological Activity and Toxicology
There is limited specific toxicological data available for this compound. For a related compound, pentyl 3-methylbutanoate, it is reported as not meeting GHS hazard criteria in the majority of notifications to ECHA.[15] In general, short-chain esters are metabolized through hydrolysis to the corresponding alcohol and carboxylic acid, which are then further metabolized through normal physiological pathways. Subacute inhalation toxicity studies on 3-methylpentane, a related alkane, showed no observable adverse effect level (NOAEL) above 4,540 ppm in rats.[16][17]
Visualizations
Caption: Fischer Esterification Workflow
Caption: GC-MS Analysis Workflow
References
- 1. This compound | C10H20O2 | CID 3019776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methyl pentyl 2-methyl butyrate, 83783-89-5 [thegoodscentscompany.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. repositorio.ucp.pt [repositorio.ucp.pt]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rroij.com [rroij.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Pentanoic acid, 3-methyl- [webbook.nist.gov]
- 12. docbrown.info [docbrown.info]
- 13. Butanoic acid, 3-methyl-, ethyl ester [webbook.nist.gov]
- 14. Butanoic acid, methyl ester [webbook.nist.gov]
- 15. Butanoic acid, 3-methyl-, pentyl ester | C10H20O2 | CID 95978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Subacute Inhalation Toxicity of 3-Methylpentane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Subacute Inhalation Toxicity of 3-Methylpentane -Toxicological Research | Korea Science [koreascience.kr]
3-Methylpentyl butanoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methylpentyl butanoate, a butanoate ester known for its characteristic fruity aroma. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and methods for its analysis, tailored for professionals in research and development.
Chemical Identity and Properties
3-Methylpentyl butanoate, also known as 3-methylpentyl butyrate, is an organic compound classified as a fatty acid ester. Its fundamental identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 84254-83-1 | [1] |
| Molecular Formula | C10H20O2 | [1] |
| Molecular Weight | 172.26 g/mol | [1] |
| IUPAC Name | 3-methylpentyl butanoate | [1] |
| Boiling Point | 169.00 to 170.00 °C @ 760.00 mm Hg | [2] |
| Water Solubility | Not explicitly available, but expected to be low based on its structure. | |
| logP (Octanol-Water Partition Coefficient) | 3.2 | [1] |
Synthesis of 3-Methylpentyl Butanoate
The synthesis of 3-methylpentyl butanoate is most commonly achieved through the Fischer esterification of 3-methylpentanol with butanoic acid, in the presence of an acid catalyst. This reversible reaction is driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.[3][4]
Experimental Protocol: Fischer Esterification
Materials:
-
3-Methylpentanol
-
Butanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-methylpentanol and butanoic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) to the mixture while stirring.
-
Heat the mixture to reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted butanoic acid. Carbon dioxide evolution will be observed.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The crude ester can be purified by fractional distillation to obtain pure 3-methylpentyl butanoate.
Analytical Characterization
The identity and purity of the synthesized 3-methylpentyl butanoate can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile compounds like esters. The gas chromatogram will show the retention time of the compound, which is characteristic under specific column and temperature conditions. The mass spectrum will exhibit a molecular ion peak and a fragmentation pattern that can be used to confirm the structure of the ester. For similar esters, Kovats retention indices are available and can be used for identification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule. The ¹H NMR spectrum will provide information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule. Predicted NMR spectra for similar compounds are available in databases and can be used as a reference.[5][6]
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of 3-methylpentyl butanoate via Fischer esterification.
Caption: Synthesis and purification workflow.
References
- 1. This compound | C10H20O2 | CID 3019776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 3-methyl-, pentyl ester | C10H20O2 | CID 95978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. 3-Methylbutyl 3-methylbutanoate(659-70-1) 1H NMR [m.chemicalbook.com]
- 6. Human Metabolome Database: Showing metabocard for Methyl 3-methylbutanoate (HMDB0030027) [hmdb.ca]
Spectroscopic Analysis of 3-Methylpentyl Butyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-methylpentyl butyrate (C₁₀H₂₀O₂), a butyrate ester. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.
Structure of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | ~0.90 | Triplet | 3H |
| b | ~1.65 | Sextet | 2H |
| c | ~2.25 | Triplet | 2H |
| d | ~4.05 | Triplet | 2H |
| e | ~1.50 | Multiplet | 2H |
| f | ~1.60 | Multiplet | 1H |
| g | ~1.20 | Multiplet | 2H |
| h | ~0.88 | Triplet | 3H |
| i | ~0.87 | Doublet | 3H |
1.1.2. Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| 1 | ~173.5 |
| 2 | ~36.5 |
| 3 | ~18.5 |
| 4 | ~13.7 |
| 5 | ~64.0 |
| 6 | ~37.5 |
| 7 | ~34.5 |
| 8 | ~29.0 |
| 9 | ~11.5 |
| 10 | ~19.0 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2960-2870 | Strong | C-H (alkane) stretching |
| ~1740 | Strong | C=O (ester) stretching |
| ~1465 | Medium | C-H (alkane) bending |
| ~1380 | Medium | C-H (alkane) bending |
| ~1170 | Strong | C-O (ester) stretching |
Mass Spectrometry (MS)
Method: Electron Ionization (EI)
| m/z | Relative Intensity | Proposed Fragment |
| 172 | Low | [M]⁺ (Molecular Ion) |
| 116 | Medium | [M - C₄H₈]⁺ (McLafferty rearrangement) |
| 85 | Medium | [CH₃CH₂CH₂CO]⁺ |
| 71 | High | [CH₃(CH₂)₂CO]⁺ (Acylium ion) |
| 57 | High | [C₄H₉]⁺ |
| 43 | Very High (Base Peak) | [CH₃CH₂CH₂]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic ester like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[2]
-
Transfer to NMR Tube: The solution is then transferred to a standard 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter that could affect the spectral quality, the solution can be filtered through a small cotton plug in the pipette.[1][3]
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is set up to acquire data for the desired nucleus (¹H or ¹³C).
-
Data Acquisition:
-
The magnetic field is "locked" onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp spectral lines.
-
A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw FID data is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid): For a pure liquid sample, a thin film is prepared between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation.[4] A single drop of this compound is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform film.[4]
-
Instrument Setup: The salt plates are mounted in a sample holder and placed in the beam path of the IR spectrometer.
-
Data Acquisition: A background spectrum (of the empty instrument) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, GC-MS):
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC). The GC separates the compound from any impurities. The separated compound then flows directly into the ion source of the mass spectrometer.
-
Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6][7] This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[6][7]
-
Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged ions and neutral radicals. This fragmentation occurs in predictable ways based on the molecular structure.[8][9]
-
Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How To [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
The Fruity Essence of Nature: A Technical Guide to Isoamyl Butyrate in Plants
An important clarification: Initial research indicates that 3-methylpentyl butyrate does not naturally occur in plants. Therefore, this technical guide focuses on a closely related and naturally abundant ester, isoamyl butyrate (also known as isopentyl butanoate or 3-methylbutyl butanoate). This compound is a significant contributor to the characteristic fruity aroma of many plants and is of great interest to researchers in flavor science, agriculture, and drug development.
This guide provides an in-depth overview of the natural occurrence of isoamyl butyrate in the plant kingdom, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its concentration in various fruits.
Natural Occurrence and Quantitative Data
Isoamyl butyrate is a volatile organic compound found in a variety of fruits, contributing to their sweet and fruity aroma profiles. It has been identified in fruits such as bananas, melons, papayas, and apricots. The concentration of isoamyl butyrate can vary significantly depending on the plant species, cultivar, and ripening stage.
Below is a summary of the quantitative data for isoamyl butyrate found in different banana cultivars at various stages of ripeness.
| Fruit | Cultivar | Ripening Stage | Compound Name | Concentration (Relative Abundance %) |
| Banana | Brazilian | Color-turning | Butanoic acid, 3-methylbutyl ester | 18.70 |
| Banana | Fenjiao | Color-turning | Butanoic acid, 3-methylbutyl ester | Not Detected |
| Banana | Brazilian | Fully ripened | Butanoic acid, 3-methylbutyl ester | 7.64 |
| Banana | Fenjiao | Fully ripened | Butanoic acid, 3-methylbutyl ester | 6.24 |
Data sourced from a comparative study on volatile compounds in two banana cultivars. The study used headspace solid-phase micro-extraction (SPME) and gas chromatography coupled with mass spectrometry (GC-MS) for analysis.[1][2]
Biosynthesis of Isoamyl Butyrate in Plants
The formation of isoamyl butyrate in plants is a multi-step enzymatic process. The final and key step is the esterification of isoamyl alcohol with butyryl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). The precursors, isoamyl alcohol and butyryl-CoA, are synthesized through distinct metabolic pathways.
Biosynthesis of Isoamyl Alcohol
Isoamyl alcohol is primarily derived from the catabolism of the amino acid L-leucine through the Ehrlich pathway. This pathway involves a series of enzymatic reactions:
-
Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase.
-
Decarboxylation: α-ketoisocaproate is then decarboxylated to form isovaleraldehyde by a keto-acid decarboxylase.
-
Reduction: Finally, isovaleraldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase.
Biosynthesis of Butyryl-CoA
Butyryl-CoA is an intermediate in fatty acid metabolism and can be synthesized from acetyl-CoA. The pathway involves the following steps, which are essentially the reverse of β-oxidation:
-
Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by the enzyme acetyl-CoA acetyltransferase.
-
Reduction: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by 3-hydroxybutyryl-CoA dehydrogenase.
-
Dehydration: 3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA by enoyl-CoA hydratase.
-
Reduction: Crotonyl-CoA is then reduced to butyryl-CoA by butyryl-CoA dehydrogenase.[3]
Final Esterification Step
The final step in the biosynthesis of isoamyl butyrate is the transfer of the butyryl group from butyryl-CoA to isoamyl alcohol. This reaction is catalyzed by an alcohol acyltransferase (AAT).[4][5]
References
- 1. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of 3-Methylpentyl butyrate in organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpentyl butyrate is a volatile ester characterized by its fruity aroma, holding potential applications in the flavor, fragrance, and pharmaceutical industries. While its presence has been identified in various natural sources, a comprehensive understanding of its biosynthetic pathway in organisms remains to be fully elucidated. This technical guide proposes a putative biosynthetic pathway for this compound, drawing upon established metabolic routes for its precursor molecules. Furthermore, this document provides a detailed framework of experimental protocols for the validation of this proposed pathway, encompassing gene identification, enzyme characterization, and quantitative analysis of the final product. This guide is intended to serve as a foundational resource for researchers aiming to investigate and engineer the biosynthesis of this and other branched-chain esters in various host organisms.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to occur through a three-stage pathway involving the formation of the acid and alcohol precursors, followed by their enzymatic esterification.
Stage 1: Biosynthesis of Butyryl-CoA
The butyrate moiety of this compound is derived from butyryl-CoA. In most organisms, butyryl-CoA is synthesized from the central metabolite acetyl-CoA through a series of reactions analogous to the reversal of β-oxidation.[1][2][3] This pathway is well-characterized in various bacteria, particularly Clostridium species.[1][4] The key enzymatic steps are:
-
Thiolase catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
3-Hydroxybutyryl-CoA dehydrogenase reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA.
-
Crotonase dehydrates 3-hydroxybutyryl-CoA to crotonyl-CoA.
-
Butyryl-CoA dehydrogenase reduces crotonyl-CoA to butyryl-CoA.[2][3]
Alternatively, butyrate can be produced via pathways originating from substrates like glutarate, 4-aminobutyrate, and lysine, all converging at the formation of butyryl-CoA.[3]
Stage 2: Biosynthesis of 3-Methylpentanol
The alcohol precursor, 3-methylpentanol, is a branched-chain alcohol. Its biosynthesis is proposed to follow the Ehrlich pathway, which is responsible for the formation of fusel alcohols from amino acids in yeast and other microorganisms.[5][6][7][8][9] The likely precursor for 3-methylpentanol is the amino acid L-isoleucine. The steps are as follows:
-
Branched-chain amino acid aminotransferase (BCAT) catalyzes the transamination of L-isoleucine to α-keto-β-methylvalerate.
-
α-Keto acid decarboxylase (KDC) decarboxylates α-keto-β-methylvalerate to 3-methylpentanal.
-
Alcohol dehydrogenase (ADH) reduces 3-methylpentanal to 3-methylpentanol.
Stage 3: Esterification
The final step in the biosynthesis of this compound is the esterification of 3-methylpentanol with butyryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) .[10][11][12] AATs are known for their broad substrate specificity, making them capable of utilizing a variety of alcohol and acyl-CoA substrates to produce a diverse range of esters.[10][11]
Pathway Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amino acid catabolic process to alcohol via Ehrlich pathway | SGD [yeastgenome.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Toxicological Profile of 3-Methylpentyl Butyrate: An In-depth Technical Guide
Disclaimer: This document provides a toxicological assessment of 3-Methylpentyl butyrate based on a read-across approach. Due to the limited availability of direct toxicological data for this compound, this guide utilizes data from structurally similar compounds, primarily isoamyl butyrate (3-methylbutyl butanoate) and n-pentyl butyrate (amyl butyrate). This methodology is a scientifically accepted practice for estimating the toxicological properties of data-poor substances. The information presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a butyrate ester with applications in the fragrance and flavor industries. A comprehensive review of available literature reveals a significant lack of direct toxicological studies on this specific compound. Consequently, this guide employs a read-across analysis from structurally related analogs, principally isoamyl butyrate and n-pentyl butyrate, to forecast its potential toxicological effects.
Based on this read-across approach, this compound is expected to exhibit low acute toxicity via oral and dermal routes. It may be a mild skin and eye irritant. The available data on analogs suggest it is unlikely to be a skin sensitizer or to possess genotoxic potential. Repeated exposure is not anticipated to cause significant adverse effects at moderate dosage levels. Similarly, significant reproductive or developmental toxicity is not expected.
This guide provides a detailed summary of the available quantitative toxicological data for these analogs, outlines the experimental protocols for key toxicological assessments based on OECD guidelines, and presents visual workflows for these protocols.
Toxicological Data (Read-Across Approach)
The toxicological data presented below are derived from studies on isoamyl butyrate and n-pentyl butyrate. These compounds are considered appropriate surrogates for this compound due to their structural similarity as simple alkyl butyrate esters.
Acute Toxicity
Acute toxicity studies assess the potential for adverse effects from a single, short-term exposure to a substance.
| Endpoint | Species | Route | Value | Read-Across Analog | Reference |
| LD50 | Rat | Oral | > 5,000 mg/kg | Isoamyl butyrate | [1] |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg | Isoamyl butyrate | [1] |
| LD50 | Rat | Oral | 12,210 mg/kg | n-Pentyl butyrate | [2] |
Interpretation: The high LD50 values for both oral and dermal routes of exposure for the read-across analogs suggest that this compound is likely to have a low order of acute toxicity.
Skin and Eye Irritation
These studies evaluate the potential for a substance to cause local irritation upon contact with the skin or eyes.
| Endpoint | Species | Result | Read-Across Analog | Reference |
| Skin Irritation | Not specified | Causes skin irritation | Isoamyl butyrate | [1] |
| Eye Irritation | Not specified | Causes serious eye irritation | Isoamyl butyrate | [1] |
Interpretation: Based on the data for isoamyl butyrate, this compound may cause reversible skin irritation and potentially more severe, but still likely reversible, eye irritation.
Skin Sensitization
Skin sensitization is an allergic response following skin contact with a substance.
| Endpoint | Species | Result | Read-Across Analog | Reference |
| Skin Sensitization | Guinea Pig | Not a sensitizer (based on read-across to isoamyl acetate) | Isoamyl butyrate | [3] |
Interpretation: The available information on isoamyl butyrate, which itself relies on a read-across to isoamyl acetate, suggests that this compound is unlikely to be a skin sensitizer.[3]
Repeated Dose Toxicity
Repeated dose toxicity studies assess the effects of long-term or repeated exposure to a substance.
| Study Duration | Species | Route | NOAEL | Read-Across Analog | Reference |
| 90-day | Rat | Oral | 1,000 mg/kg/day | Isoamyl butyrate | [4] |
Interpretation: The No-Observed-Adverse-Effect-Level (NOAEL) of 1,000 mg/kg/day in a 90-day oral study with isoamyl butyrate suggests that this compound is not likely to cause significant systemic toxicity with repeated exposure.[4]
Genotoxicity
Genotoxicity assays evaluate the potential of a substance to damage genetic material (DNA).
| Assay | System | Result | Read-Across Analog | Reference |
| Ames Test (OECD 471) | S. typhimurium | Negative | Isoamyl butyrate | [4] |
| In vivo Micronucleus Test (OECD 474) | Not specified | Negative | Isoamyl butyrate | [4] |
Interpretation: Isoamyl butyrate was not found to be genotoxic in both in vitro and in vivo assays.[4] This provides confidence that this compound is also unlikely to be genotoxic.
Reproductive and Developmental Toxicity
These studies investigate the potential for a substance to interfere with reproduction or normal development.
| Study Type | Species | Route | NOAEL | Read-Across Analog | Reference |
| Reproductive/Developmental | Rat | Oral | 1,000 mg/kg/day (based on read-across to isoamyl acetate) | Isoamyl butyrate | [3] |
Interpretation: Based on a read-across study with isoamyl acetate, the NOAEL for reproductive and developmental toxicity for isoamyl butyrate was determined to be 1,000 mg/kg/day.[3] This suggests that this compound is unlikely to pose a significant risk for reproductive or developmental effects.
Experimental Protocols
The following sections describe the general principles and methodologies for the key toxicological studies referenced in this guide, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Acute Oral Toxicity (Based on OECD 423)
Principle: The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.
Methodology:
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.
-
Dose Administration: The test substance is administered as a single oral dose by gavage.
-
Stepwise Procedure:
-
Three animals are used in the first step, receiving a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
The outcome (mortality or survival) determines the next step. If mortality occurs, the next lower dose is used. If no mortality occurs, a higher dose is tested.
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Skin Irritation (Based on OECD 404)
Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Test Animals: Albino rabbits are typically used.
-
Test Substance Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin (approximately 6 cm²). The site is covered with a gauze patch and semi-occlusive dressing.
-
Exposure Period: The exposure duration is typically 4 hours.
-
Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: Skin reactions are scored using a standardized system. The reversibility of the effects is also assessed.
References
An In-Depth Technical Guide to the Thermal Decomposition Products of 3-Methylpentyl Butanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of 3-methylpentyl butanoate. Due to the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates from established principles of ester pyrolysis and data from structurally similar compounds. The primary decomposition pathways, including syn-elimination and radical-initiated reactions, are discussed in detail.
Predicted Thermal Decomposition Pathways
The thermal degradation of 3-methylpentyl butanoate is expected to proceed through two primary mechanisms: a concerted syn-elimination reaction and a series of radical-based fissions. The dominant pathway is often influenced by the pyrolysis temperature and the presence of any catalytic surfaces.
Syn-Elimination (Ei Mechanism)
For esters possessing a β-hydrogen on the alkyl chain, a pericyclic syn-elimination is a common thermal decomposition pathway.[1] This intramolecular process involves a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene. In the case of 3-methylpentyl butanoate, this pathway would yield butanoic acid and 3-methyl-1-pentene.
Caption: Proposed syn-elimination pathway for 3-methylpentyl butanoate.
Radical Decomposition
At higher temperatures, homolytic cleavage of covalent bonds becomes more prevalent, leading to a radical-based decomposition mechanism.[2] For 3-methylpentyl butanoate, the initiation step would likely involve the cleavage of the C-O bond between the carbonyl carbon and the oxygen of the alkoxy group, or the C-C bond adjacent to the carbonyl group. This would generate a variety of smaller radical species that can then participate in propagation and termination steps, leading to a complex mixture of products.
Caption: Simplified radical decomposition pathway for 3-methylpentyl butanoate.
Predicted Decomposition Products
Based on the decomposition pathways of analogous esters, a variety of products can be anticipated from the thermal degradation of 3-methylpentyl butanoate. The relative yields of these products will be highly dependent on the specific pyrolysis conditions.
| Product | Chemical Formula | Proposed Formation Pathway |
| Butanoic Acid | CH₃CH₂CH₂COOH | Syn-elimination |
| 3-Methyl-1-pentene | CH₂=CHCH(CH₃)CH₂CH₃ | Syn-elimination |
| Carbon Monoxide | CO | Radical Decomposition (Decarbonylation) |
| Propane | CH₃CH₂CH₃ | Radical Decomposition (Hydrogen Abstraction) |
| Propene | CH₃CH=CH₂ | Radical Decomposition |
| Formaldehyde | CH₂O | Radical Decomposition (β-Scission) |
| 2-Methylbutane | (CH₃)₂CHCH₂CH₃ | Radical Decomposition (Hydrogen Abstraction) |
| Hexane | CH₃(CH₂)₄CH₃ | Radical Decomposition (Termination) |
Note: This table represents a qualitative prediction of potential products. Quantitative yields would require experimental determination.
Quantitative Data from Analogous Esters
While specific quantitative data for 3-methylpentyl butanoate is not available, studies on similar esters provide insight into the potential distribution of decomposition products. For instance, the pyrolysis of various aliphatic polyesters has been shown to yield a mixture of olefins, carbon dioxide, and cyclic ketones.[3] The thermal decomposition of methyl butanoate, a smaller analogue, has been studied in detail, showing a complex mixture of products at higher temperatures, including methanol, ketene, and various smaller hydrocarbons.[4][5]
The following table summarizes product yields from the pyrolysis of poly-n-alkyl acrylates at different temperatures, which can serve as a rough model for the decomposition of the butanoate ester.
| Pyrolysis Temperature (°C) | Monomer (wt%) | Dimer (wt%) | Saturated Diester (wt%) | Trimer (wt%) | Corresponding Acetate (wt%) | Corresponding Methacrylate (wt%) |
| 400 | 5.2 | 10.1 | 3.5 | 12.3 | 1.8 | 2.1 |
| 500 | 12.6 | 15.4 | 4.8 | 18.7 | 3.2 | 4.5 |
| 650 | 25.8 | 20.1 | 6.2 | 22.5 | 5.6 | 7.8 |
Data adapted from a study on poly-n-alkyl acrylates and is for illustrative purposes only.[6]
Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
The analysis of the thermal decomposition products of 3-methylpentyl butanoate can be effectively carried out using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal degradation of the sample followed by the separation and identification of the resulting volatile products.
Instrumentation
-
Pyrolyzer: A micro-furnace or Curie-point pyrolyzer capable of rapid and reproducible heating to a precise temperature.
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5) for the separation of a wide range of volatile organic compounds.
-
Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer for the detection and identification of the separated compounds.
Sample Preparation
-
A small, representative sample of 3-methylpentyl butanoate (typically in the microgram range) is accurately weighed into a pyrolysis sample cup or onto a pyrolysis foil.[6]
-
The sample holder is then introduced into the pyrolysis unit.
Pyrolysis Conditions
-
The pyrolysis temperature should be carefully selected based on the desired decomposition pathway to be studied. A typical starting point for ester pyrolysis is in the range of 400-800°C.
-
The pyrolysis is performed in an inert atmosphere (e.g., helium or nitrogen) to prevent oxidation.[7]
-
The duration of the pyrolysis is typically very short, on the order of seconds, to minimize secondary reactions.
GC-MS Analysis
-
The volatile decomposition products are swept from the pyrolyzer into the GC injection port by the carrier gas.
-
The GC oven temperature program is optimized to achieve good separation of the analytes. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C).
-
The separated compounds eluting from the GC column are introduced into the ion source of the mass spectrometer.
-
The mass spectrometer is operated in full scan mode to acquire mass spectra of all eluting compounds.
Data Analysis
-
The individual components in the pyrogram (the chromatogram of the pyrolysis products) are identified by comparing their mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library).
-
The retention times of the peaks can also be compared with those of known standards for confirmation.
-
Quantitative analysis can be performed by integrating the peak areas of the identified compounds and comparing them to the peak areas of internal or external standards.
Caption: A typical experimental workflow for Py-GC-MS analysis.
References
- 1. Ei mechanism - Wikipedia [en.wikipedia.org]
- 2. Reaction pathways for the thermal decomposition of methyl butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10.1039/B503598H | Kinetics and products of the OH radical-initiated reaction of 3-methyl-2-butenal | Kuujia.com [kuujia.com]
- 4. Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anl.gov [anl.gov]
- 6. researchgate.net [researchgate.net]
- 7. forensicresources.org [forensicresources.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methylpentyl Butyrate
Introduction
3-Methylpentyl butyrate is an ester known for its characteristic fruity aroma, often described as reminiscent of apple and pineapple. This compound finds applications in the flavor and fragrance industry and serves as a valuable model compound for ester synthesis studies in academic and industrial research. This document provides detailed protocols for the synthesis of this compound from 3-methylpentanol and butyric acid via two common methods: Fischer esterification and enzymatic synthesis. It also includes comprehensive characterization data to ensure product identity and purity. These notes are intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-methylpentyl butanoate | [1] |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.26 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 169-170 °C (for pentyl 3-methylbutanoate) | [2] |
Synthesis Protocols
Two primary methods for the synthesis of this compound are detailed below.
Protocol 1: Fischer Esterification
Fischer esterification is a classic and widely used method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.
Reaction Scheme:
Materials and Reagents:
-
3-Methylpentanol
-
Butyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3-methylpentanol (0.1 mol, 10.22 g) and butyric acid (0.12 mol, 10.57 g). The use of a slight excess of the carboxylic acid can help drive the reaction to completion.
-
Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (0.5 mL) to the mixture while swirling the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel to dissolve the organic layer.
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted butyric acid - Caution: CO₂ evolution), and finally with 50 mL of brine (saturated NaCl solution).
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound.
Expected Yield and Purity:
The expected yield for Fischer esterification reactions of this type can range from 60-80%, depending on the efficiency of the water removal and purification steps. The purity of the final product should be assessed by Gas Chromatography (GC) and spectroscopic methods.
Protocol 2: Enzymatic Synthesis using Lipase
Enzymatic synthesis offers a milder and more environmentally friendly alternative to acid-catalyzed esterification. Lipases are commonly used enzymes for this purpose.
Reaction Scheme:
Materials and Reagents:
-
3-Methylpentanol
-
Butyric acid
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (3Å or 4Å)
-
Shaking incubator or orbital shaker
-
Filtration apparatus
Experimental Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 3-methylpentanol (10 mmol, 1.02 g) and butyric acid (10 mmol, 0.88 g) in 20 mL of anhydrous hexane.
-
Enzyme and Water Removal: Add immobilized lipase (e.g., 200 mg of Novozym 435) and molecular sieves (1 g) to the reaction mixture. The molecular sieves are crucial for removing the water produced during the reaction, which drives the equilibrium towards the ester formation.
-
Incubation: Seal the flask and place it in a shaking incubator at 40-50 °C with constant agitation (e.g., 150-200 rpm) for 24-48 hours.
-
Reaction Monitoring: The conversion to the ester can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing them by GC.
-
Product Isolation: After the reaction reaches the desired conversion, remove the immobilized enzyme and molecular sieves by filtration.
-
Solvent Removal: Wash the filtered enzyme with a small amount of fresh hexane to recover any adsorbed product. Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, the product can be purified by silica gel column chromatography.
Expected Yield and Purity:
Enzymatic esterification can achieve high conversions, often exceeding 90%. The purity of the product is typically high due to the mild reaction conditions and high selectivity of the enzyme.
Data Presentation
Table 2: Comparison of Synthesis Methods for this compound
| Parameter | Fischer Esterification (Typical) | Enzymatic Synthesis (Typical) |
| Catalyst | Concentrated H₂SO₄ | Immobilized Lipase |
| Temperature | Reflux (typically >100 °C) | 40-50 °C |
| Reaction Time | 2-3 hours | 24-48 hours |
| Solvent | Often neat or with a non-polar solvent | Anhydrous organic solvent (e.g., hexane) |
| Yield | 60-80% | >90% |
| Purity (after purification) | >95% | >98% |
| Byproducts | Water, side products from high temp. | Water |
| Environmental Impact | Use of strong acid, higher energy | Milder conditions, reusable catalyst |
Characterization Data
The following data are predicted or based on analogous compounds due to the limited availability of experimentally derived spectra for this compound. These should be used as a reference for the characterization of the synthesized product.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 2H | -O-CH₂ -CH₂- |
| ~2.20 | t | 2H | -CO-CH₂ -CH₂- |
| ~1.65 | m | 2H | -CO-CH₂-CH₂ -CH₃ |
| ~1.55 | m | 2H | -O-CH₂-CH₂ -CH- |
| ~1.35 | m | 1H | -CH₂-CH (CH₃)-CH₂- |
| ~1.20 | m | 2H | -CH(CH₃)-CH₂ -CH₃ |
| ~0.95 | t | 3H | -CO-CH₂-CH₂-CH₃ |
| ~0.90 | d | 3H | -CH(CH₃ )-CH₂- |
| ~0.88 | t | 3H | -CH₂-CH₃ |
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~173.5 | C =O |
| ~64.0 | -O-CH₂ - |
| ~36.5 | -CO-CH₂ - |
| ~35.0 | -O-CH₂-CH₂ - |
| ~34.0 | -CH (CH₃)- |
| ~29.0 | -CH(CH₃)-CH₂ - |
| ~19.0 | -CO-CH₂-CH₂ - |
| ~18.5 | -CH(CH₃ )- |
| ~14.0 | -CO-CH₂-CH₂-CH₃ |
| ~11.0 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
~1740 cm⁻¹ (strong): C=O stretching vibration of the ester group.
-
~2870-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chains.
-
~1170 cm⁻¹ (strong): C-O stretching vibration of the ester group.
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely include characteristic peaks corresponding to the loss of alkoxy and acyl groups.
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis and characterization of this compound via Fischer esterification is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
The logical relationship for selecting a synthesis method can be visualized as follows.
Caption: Decision-making for selecting a synthesis method.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methylpentyl butyrate
Application Note: GC-MS Analysis of 3-Methylpentyl Butyrate
Introduction
This compound is an ester known for its characteristic fruity aroma, often associated with pineapple and apricot notes. It is utilized as a flavoring agent in the food and beverage industry and as a fragrance component in various consumer products. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability testing. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like esters in complex matrices.[1] This application note provides a detailed protocol for the GC-MS analysis of this compound.
Principle of the Method
The analysis involves the separation of this compound from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. The sample is first diluted in a suitable solvent and injected into the GC system. In the GC, the compound is volatilized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows a unique fragmentation pattern, is used for identification. Quantification is achieved by comparing the peak area of a characteristic ion of the analyte to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples such as beverages or liquid flavor formulations, a simple dilution is often sufficient. For solid or semi-solid matrices like food products, an extraction step is necessary.
a. Liquid Samples (e.g., Beverages, Liquid Flavorings)
-
Allow the sample to reach room temperature.
-
Vortex the sample to ensure homogeneity.
-
Using a calibrated pipette, transfer 1.0 mL of the sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent such as dichloromethane or hexane.
-
Mix thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into a 2 mL GC vial.
b. Solid and Semi-Solid Samples (e.g., Confectionery, Baked Goods)
-
Homogenize a representative portion of the sample.
-
Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of dichloromethane.
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (dichloromethane layer) to a clean tube.
-
Filter the extract through a 0.45 µm syringe filter into a 2 mL GC vial.
2. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. Parameters may be optimized based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-300 amu |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
3. Calibration Standards
Prepare a series of calibration standards by diluting a stock solution of this compound in dichloromethane. A typical concentration range for flavor analysis can be from 1 to 100 µg/mL.[2]
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound into a 100 mL volumetric flask and dilute to the mark with dichloromethane.
-
Working Standards: Perform serial dilutions of the stock solution to prepare working standards with concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Transfer each working standard to a separate 2 mL GC vial.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate based on the Kovats retention index of a close structural isomer, pentyl butyrate, on a DB-5 column.[3] The characteristic ions are based on the typical fragmentation patterns of butanoate esters.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| Estimated Retention Time | ~10.5 - 11.5 min |
| Quantification Ion (m/z) | 71 |
| Qualifier Ions (m/z) | 43, 56, 89 |
Calibration Curve Data
A calibration curve should be generated by plotting the peak area of the quantification ion (m/z 71) against the concentration of the calibration standards. The linearity of the curve should be evaluated by the coefficient of determination (R²), which should be ≥ 0.995.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 250,000 |
| 10 | 500,000 |
| 25 | 1,250,000 |
| 50 | 2,500,000 |
| 100 | 5,000,000 |
| R² | ≥ 0.995 |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
References
Application Note: Quantification of 3-Methylpentyl Butyrate in Solution using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 3-Methylpentyl butyrate in a solution using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is an ester known for its characteristic fruity aroma. Accurate quantification of this compound in various solutions is crucial for quality control in the food and fragrance industries, as well as for research and development purposes. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) offers a robust and sensitive method for the separation and quantification of volatile compounds like this compound. This application note outlines a complete protocol, including sample preparation, instrument parameters, and data analysis.
Experimental Protocol
This protocol is based on established methods for ester quantification by GC-MS, ensuring high accuracy and reproducibility.[1][2]
Materials and Reagents
-
This compound: (Purity ≥ 98%)
-
Internal Standard (IS): Methyl nonanoate or a similar compound not present in the sample matrix.
-
Solvent: Hexane or ethyl acetate (GC grade, ≥ 99% purity).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Micropipettes and tips
-
Vortex mixer
Instrumentation
A Gas Chromatograph equipped with a Mass Spectrometer detector is required. The following are representative instrument conditions.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., Equity-1, 15 m x 0.10 mm I.D., 0.10 µm film thickness)[3] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial temperature 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation |
| Quantifier Ion (SIM) | To be determined from the mass spectrum of this compound (e.g., a prominent and specific fragment ion) |
| Qualifier Ions (SIM) | To be determined from the mass spectrum of this compound (e.g., two other characteristic fragment ions) |
Standard and Sample Preparation
2.3.1. Preparation of Stock Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Methyl nonanoate) and dissolve it in 10 mL of hexane in a volumetric flask.
2.3.2. Preparation of Calibration Standards
Prepare a series of calibration standards by serial dilution of the this compound stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.
Table 2: Preparation of Calibration Standards
| Standard Level | Concentration of this compound (µg/mL) | Volume of Stock (µL) | Volume of IS Stock (µL) | Final Volume with Hexane (mL) |
| 1 | 1 | 10 | 100 | 10 |
| 2 | 5 | 50 | 100 | 10 |
| 3 | 10 | 100 | 100 | 10 |
| 4 | 25 | 250 | 100 | 10 |
| 5 | 50 | 500 | 100 | 10 |
| 6 | 100 | 1000 | 100 | 10 |
2.3.3. Sample Preparation
-
Accurately transfer 1 mL of the sample solution into a 10 mL volumetric flask.
-
Add 100 µL of the 1000 µg/mL internal standard stock solution.
-
Bring the volume to 10 mL with hexane.
-
Vortex the solution for 30 seconds.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared calibration standards into the GC-MS. For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to generate a calibration curve. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.
-
Quantification: Inject the prepared sample into the GC-MS. Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Use the equation from the calibration curve to determine the concentration of this compound in the prepared sample.
-
Final Concentration: Calculate the original concentration of this compound in the sample by accounting for the dilution factor used during sample preparation.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the quantification process.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship for quantitative analysis.
Conclusion
The protocol described in this application note provides a reliable and sensitive method for the quantification of this compound in solution using GC-MS. Adherence to these guidelines for sample preparation, instrument setup, and data analysis will ensure accurate and reproducible results, which are essential for quality assessment and research applications.
References
Application Note: Chiral Separation of 3-Methylpentyl Butyrate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a strategic approach for the development of an HPLC method for the chiral separation of 3-methylpentyl butyrate enantiomers. Due to the absence of a specific established method in the reviewed literature, this document provides a comprehensive protocol for screening common chiral stationary phases (CSPs) and optimizing the separation conditions. The proposed methodologies are based on established principles of chiral chromatography and successful separations of structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to resolve and quantify the enantiomers of this compound.
Introduction
Chirality is a critical consideration in the pharmaceutical, agrochemical, and fragrance industries, as enantiomers of the same compound can exhibit significantly different biological activities.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for the separation and quantification of enantiomers.[1][3][4] The selection of an appropriate CSP and mobile phase is paramount for achieving successful chiral resolution.[5][6] This document outlines a systematic approach to developing a robust HPLC method for the enantioselective separation of this compound.
Experimental Approach
A screening approach using a variety of common and versatile chiral stationary phases is recommended to identify the most effective column for separating the enantiomers of this compound. Polysaccharide-based and Pirkle-type columns are excellent starting points due to their broad applicability in resolving a wide range of chiral compounds.[2][4][7]
Recommended Chiral Stationary Phases for Initial Screening:
-
Polysaccharide-based:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H)
-
-
Pirkle-type (Brush-type):
-
(S,S)-Whelk-O® 1 (covalently bonded)
-
Initial Screening Conditions
The initial screening will be performed under normal-phase conditions, which are commonly successful for the separation of non-polar and moderately polar compounds like esters.
Table 1: Proposed Initial HPLC Screening Parameters
| Parameter | Condition |
| Columns | Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)(S,S)-Whelk-O® 1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm (or appropriate low wavelength for esters) |
| Injection Vol. | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Detailed Experimental Protocol
This protocol outlines the steps for preparing the necessary solutions and operating the HPLC system for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC system with UV detector
-
Chiral HPLC columns as specified in Table 1.
Preparation of Mobile Phase
-
For a 1 L volume of the 90:10 (v/v) n-Hexane/IPA mobile phase, carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol.
-
Combine the solvents in a clean, dry solvent reservoir bottle.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of the mobile phase to dissolve the standard.
-
Once dissolved, fill the flask to the mark with the mobile phase to achieve a final concentration of 1 mg/mL.
-
Mix the solution thoroughly.
HPLC System Setup and Operation
-
Install the selected chiral column into the HPLC column compartment.
-
Set the column temperature to 25 °C.
-
Purge the HPLC pump with the prepared mobile phase to ensure a stable baseline.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed on the detector.
-
Set the UV detector wavelength to 210 nm.
-
Inject 10 µL of the prepared standard solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes).
-
Record the chromatogram and note the retention times of any eluted peaks.
Method Optimization
If the initial screening does not provide adequate separation (resolution < 1.5), the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-Hexane to IPA (e.g., 95:5, 80:20). A lower percentage of the alcohol modifier (IPA) will generally increase retention times and may improve resolution.
-
Alcohol Modifier: Substitute IPA with other alcohols such as ethanol or n-butanol, as this can alter the chiral recognition mechanism.
-
Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min) to potentially increase the number of theoretical plates and improve resolution.
-
Temperature: Adjust the column temperature (e.g., 15 °C or 35 °C) as temperature can influence the thermodynamics of the chiral recognition process.
Expected Results
The goal of this method development is to achieve baseline separation of the two enantiomers of this compound. The following table provides an example of the type of data that should be collected and evaluated for a successful separation.
Table 2: Example Data for a Successful Chiral Separation
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Theoretical Plates (N) | 12,000 | 13,500 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Selectivity (α) | \multicolumn{2}{c | }{1.2} |
Visual Representation of the Experimental Workflow
The following diagram illustrates the logical workflow for the development of the chiral separation method.
Caption: Workflow for HPLC method development for chiral separation.
Conclusion
This application note provides a structured and detailed protocol for developing an effective HPLC method for the chiral separation of this compound enantiomers. By systematically screening a selection of robust chiral stationary phases and optimizing the chromatographic conditions, researchers can achieve the desired enantioselective resolution. The outlined workflow and experimental parameters serve as a comprehensive guide for scientists and professionals in the field of chiral analysis.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
Application Notes and Protocols: 3-Methylpentyl Butyrate as a Flavor Standard in Food Science
Introduction
3-Methylpentyl butyrate (also known as 3-methylpentyl butanoate) is an ester that, based on the characteristics of structurally similar compounds, is anticipated to possess a fruity and sweet aroma profile. While not a widely documented flavor standard, its potential application in food science lies in its use as a reference for specific fruity, green, and sweet notes, particularly those reminiscent of apple, pear, and banana. These application notes provide a theoretical framework and practical protocols for researchers and scientists interested in exploring the use of this compound as a flavor standard in sensory analysis and product development. The information presented is based on established principles of flavor chemistry and sensory science, with data from analogous compounds used to infer the likely properties of this compound where specific data is unavailable.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Esters
| Property | This compound | 3-Methylpentyl Acetate | 3-Methylpentyl Propionate | Ethyl Butyrate |
| IUPAC Name | 3-methylpentyl butanoate | 3-methylpentyl acetate | 3-methylpentyl propanoate | ethyl butanoate |
| CAS Number | 84254-83-1 | 35897-13-3 | 89378-57-4 | 105-54-4 |
| Molecular Formula | C10H20O2 | C8H16O2 | C9H18O2 | C6H12O2 |
| Molecular Weight ( g/mol ) | 172.26 | 144.21 | 158.24 | 116.16 |
| Boiling Point (°C) | Not available | est. 164 | est. 181 | 121 |
| Odor Threshold | Not available | Not available | Not available | 0.015 ppm[1] |
Table 2: Comparative Sensory Profile of 3-Methylpentyl Esters
| Flavor/Aroma Descriptor | 3-Methylpentyl Acetate[2] | 3-Methylpentyl Propionate[3] | Inferred Profile for this compound |
| Primary | Fruity, Sweet | Fruity, Sweet | Fruity, Sweet |
| Secondary | Banana, Apple, Green, Pear | Apple, Banana, Green, Tropical | Apple, Pear, Banana, Green, potentially with buttery/cheesy undertones from the butyrate moiety. |
| Tertiary | Fresh, Herbal, Floral, Ethereal | Pineapple, Floral, Pear, Winey | Tropical, Floral |
Experimental Protocols
Protocol 1: Sensory Evaluation - Triangle Test for Difference Testing
Objective: To determine if a perceptible difference exists between a sample containing this compound and a control.
Materials:
-
This compound solution (concentration to be determined based on preliminary sensory tests)
-
Control sample (e.g., base food product without the flavor standard)
-
Identical, odor-free sample cups, coded with random three-digit numbers
-
Water and unsalted crackers for palate cleansing
-
A panel of at least 20-30 trained or consumer panelists
-
Sensory booths with controlled lighting and temperature[4]
Procedure:
-
Sample Preparation: Prepare two identical samples (A) and one different sample (B), where one is the control and the other contains this compound. The concentration of this compound should be determined in preliminary trials to be near the recognition threshold.
-
Presentation: Present three coded samples to each panelist. Two samples are identical, and one is different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[5]
-
Evaluation: Instruct panelists to taste the samples from left to right and identify the sample that is different from the other two.
-
Data Analysis: Analyze the number of correct identifications. Statistical significance is determined using a binomial table or chi-squared test. A significantly higher number of correct identifications than would be expected by chance (one-third) indicates a perceptible difference.
Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and characterize the aroma-active properties of this compound in a sample.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
-
Appropriate GC column (e.g., polar or non-polar capillary column, depending on the sample matrix).
-
Helium as carrier gas.
-
Sample containing this compound.
-
Trained sensory assessors for olfactometry.
Procedure:
-
Sample Preparation: Extract the volatile compounds from the sample using a suitable method such as solid-phase microextraction (SPME) or solvent extraction.
-
GC-MS Analysis: Inject the extracted volatiles into the GC-MS system. The effluent from the GC column is split between the MS detector and the olfactometry port.[6][7]
-
Olfactometry: A trained assessor sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.
-
Data Correlation: Correlate the retention times of the detected odors from the olfactometry with the peaks from the MS detector to identify the compound responsible for the aroma.
-
Aroma Profile: The resulting data provides an "aromagram" which profiles the aroma-active compounds in the sample, including the contribution of this compound.
Protocol 3: Synthesis of this compound (Fischer Esterification)
Objective: To synthesize this compound for use as a flavor standard. This protocol is a general method for ester synthesis and should be performed by qualified chemists.
Materials:
-
3-Methylpentan-1-ol
-
Butyric acid
-
Strong acid catalyst (e.g., sulfuric acid)
-
An organic solvent (e.g., toluene) to facilitate water removal
-
Dean-Stark apparatus
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of 3-methylpentan-1-ol and butyric acid. Add a catalytic amount of sulfuric acid and the organic solvent.
-
Esterification: Attach the flask to a Dean-Stark apparatus and a condenser. Heat the mixture to reflux with stirring. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Workup: After the reaction is complete (as determined by the cessation of water collection), cool the mixture. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted butyric acid), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized ester using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Olfactory Signaling Pathway for Ester Perception
Caption: Olfactory signal transduction pathway for ester perception.
Experimental Workflow for Sensory Evaluation
Caption: General workflow for conducting sensory evaluation tests.
Logical Relationship for Instrumental and Sensory Analysis
Caption: Relationship between instrumental and sensory analysis in flavor research.
References
Application Note: Solid-Phase Microextraction (SPME) for the Analysis of 3-Methylpentyl Butyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylpentyl butyrate is a volatile ester compound that contributes to the characteristic aroma and flavor profiles of various fruits and fermented beverages. Accurate and sensitive quantification of this compound is crucial in food science, quality control, and flavor and fragrance development. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a simple, solvent-free, and sensitive method for the analysis of this compound in diverse and complex matrices. This application note provides a detailed protocol and performance data for the analysis of this compound using SPME-GC-MS.
Principle of SPME
Solid-Phase Microextraction is a sample preparation technique that utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample.[1] The extraction can be performed by direct immersion of the fiber into a liquid sample or by exposing it to the headspace above a liquid or solid sample (Headspace SPME).[1] The analytes partition between the sample matrix and the fiber coating until equilibrium is reached.[2] Subsequently, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for separation and analysis.[3] Headspace SPME is particularly advantageous for the analysis of volatile compounds like this compound from complex matrices, as it minimizes matrix effects.[4][5]
Experimental Protocols
Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or similar fiber suitable for volatile esters).
-
SPME Holder: Manual or autosampler compatible.
-
Vials: 20 mL clear glass vials with PTFE/silicone septa.
-
Reagents: this compound standard, Sodium chloride (NaCl), Deionized water.
Standard Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards in the desired matrix (e.g., deionized water, synthetic wine) to cover the expected concentration range of the samples.
SPME Procedure (Headspace)
-
Sample Preparation: Place a defined volume (e.g., 5 mL) of the liquid sample or a known weight of the solid sample into a 20 mL vial. For quantitative analysis, add a known amount of an appropriate internal standard. To enhance the extraction of polar volatiles, "salting out" can be employed by adding a saturated solution of NaCl.[4][6]
-
Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[4]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 minutes) while maintaining the equilibration temperature. Agitation of the sample during extraction can improve efficiency.
-
Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specific time (e.g., 2-5 minutes) in splitless mode.
GC-MS Parameters
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Data Presentation
The following tables summarize typical quantitative data for the analysis of volatile esters using SPME-GC-MS. These values are indicative and may vary depending on the specific matrix and instrumentation.
Table 1: Method Validation Parameters for Volatile Ester Analysis by SPME-GC-MS
| Parameter | Typical Range | Reference |
| Linearity (R²) | > 0.99 | [2][7] |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.02 - 5 µg/L | [2] |
| Recovery | 80 - 110% | [7] |
| Precision (RSD) | < 15% | [7] |
Table 2: Limits of Quantification (LOQ) for Selected Esters in Food and Beverage Matrices
| Compound | Matrix | LOQ (µg/L) | Reference |
| Ethyl Hexanoate | Wine | 1.5 | [8] |
| Isoamyl Acetate | Beer | 0.5 | [2] |
| Ethyl Butyrate | Fruit Juice | 2.0 | [9] |
| Ethyl Octanoate | Wine | 1.0 | [8] |
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 5. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Profiling of Ester Compounds Using HS-SPME-GC-MS and Chemometrics for Assessing Volatile Markers of the Second Fermentation in Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages [mdpi.com]
Application Note: Enzymatic Kinetic Studies of 3-Methylpentyl Butyrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Methylpentyl butyrate is a valuable ester used in the food, fragrance, and pharmaceutical industries for its characteristic fruity aroma. Enzymatic synthesis of such esters using lipases offers a green and sustainable alternative to traditional chemical methods, providing high specificity and milder reaction conditions. Understanding the kinetic parameters of this enzymatic reaction is crucial for process optimization, reactor design, and maximizing product yield. This note details the methodology to determine key kinetic constants such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), as well as inhibition constants (K_i).
Data Presentation
The kinetic parameters for the lipase-catalyzed synthesis of butyrate esters are essential for understanding the enzyme's affinity for its substrates and the overall efficiency of the reaction. The following table summarizes representative kinetic data from the synthesis of isoamyl butyrate, which serves as a reliable model for the synthesis of this compound due to the structural similarity of the alcohol substrates.[1][2]
Table 1: Apparent Kinetic Parameters for Lipase-Catalyzed Isoamyl Butyrate Synthesis [1][2]
| Parameter | Value | Unit | Description |
| V_max | 11.72 | µmol/min/mg | Maximum reaction velocity |
| K_m (Butyric Acid) | 0.00303 | M | Michaelis-Menten constant for butyric acid |
| K_m (Isoamyl Alcohol) | 0.00306 | M | Michaelis-Menten constant for isoamyl alcohol |
| K_i (Butyric Acid) | 1.05 | M | Inhibition constant for butyric acid |
| K_i (Isoamyl Alcohol) | 6.55 | M | Inhibition constant for isoamyl alcohol |
Note: These values are for the synthesis of isoamyl butyrate and should be considered as starting points for the kinetic analysis of this compound.
Experimental Protocols
Materials and Reagents
-
Immobilized Lipase (e.g., from Candida antarctica lipase B, Novozym 435)
-
3-Methylpentanol (Substrate A)
-
Butyric Acid (Substrate B)
-
n-Hexane (Solvent)
-
Anhydrous Sodium Sulfate
-
Internal Standard for GC analysis (e.g., decane)
-
Phosphate Buffer (for enzyme washing/conditioning if necessary)
Equipment
-
Orbital Shaker Incubator
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Thermostatically controlled reaction vessels (e.g., screw-capped vials)
-
Micropipettes
-
Vortex Mixer
-
Centrifuge
Experimental Workflow for Kinetic Studies
The following diagram illustrates the workflow for the enzymatic kinetic study of this compound synthesis.
References
Application Note: Derivatization of 3-Methylpentyl Butyrate for Enhanced Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details two robust protocols for the derivatization of 3-methylpentyl butyrate to enhance its analysis by gas chromatography (GC). While this compound can be analyzed directly, derivatization is employed to confirm its identity by analyzing its constituent carboxylic acid and alcohol. This is particularly useful in complex matrices or for metabolic studies. The protocols described are: 1) a one-step acid-catalyzed transesterification to form methyl butyrate, and 2) a two-step saponification followed by esterification. These methods convert the parent ester into smaller, more volatile derivatives (specifically, methyl butyrate), which can improve chromatographic peak shape and allow for confirmation of the butyrate moiety.
Principle of Derivatization
For esters like this compound, derivatization typically involves cleaving the ester bond to analyze its fundamental components: butyric acid and 3-methylpentan-1-ol. The butyric acid is subsequently converted into a more volatile and chromatographically stable form, most commonly a methyl ester (methyl butyrate). This process is essential for confirming the identity of the original compound.
Two primary methods are employed:
-
Transesterification: A single-step reaction where the ester is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst, such as Boron Trifluoride (BF₃), to produce a new, more volatile ester (methyl butyrate) and the corresponding alcohol (3-methylpentan-1-ol).[1][2][3]
-
Saponification followed by Esterification: A two-step process that begins with the hydrolysis of the ester using a strong base (saponification) to yield a carboxylate salt and an alcohol.[4][5] The salt is then acidified and esterified to form the final methyl ester derivative.[4][6]
Experimental Protocols
Protocol 1: One-Step Transesterification using Boron Trifluoride-Methanol
This method utilizes BF₃-Methanol as a catalyst for the direct transesterification of this compound to methyl butyrate.[6][7]
Reagents and Materials:
-
This compound sample
-
Boron Trifluoride (BF₃) in Methanol, 12-14% w/w
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
5-10 mL reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
Procedure:
-
Accurately weigh 1-20 mg of the sample containing this compound into a reaction vial.
-
Add 2 mL of 12% BF₃-Methanol reagent to the vial.
-
Securely cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.[6]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Cap the vial and vortex vigorously for 1-2 minutes to extract the methyl esters into the hexane layer.[6]
-
Allow the layers to separate. If necessary, centrifuge briefly to achieve a clean separation.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The dried hexane extract, containing methyl butyrate, is now ready for GC analysis.
Protocol 2: Two-Step Saponification and Esterification
This protocol first hydrolyzes the ester to its salt and then converts the salt to methyl butyrate.
Reagents and Materials:
-
This compound sample
-
0.5 M Sodium Hydroxide (NaOH) in Methanol
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Methanol (GC grade)
-
Hexane (GC grade)
-
Deionized water
-
Reaction vials, heating block, vortex mixer, pipettes
Procedure:
Step A: Saponification
-
Place 1-20 mg of the sample into a reaction vial.
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Cap the vial and heat at 80°C for 10 minutes to ensure complete hydrolysis of the ester into sodium butyrate and 3-methylpentan-1-ol.[5]
-
Cool the reaction mixture to room temperature.
Step B: Esterification
-
Neutralize the cooled mixture by adding a small amount of concentrated HCl or H₂SO₄ dropwise until the solution is acidic (check with pH paper). This converts the sodium butyrate to free butyric acid.
-
Add 2 mL of methanol to the acidified mixture. The acid from the previous step will catalyze the esterification.
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 1-2 minutes to extract the methyl butyrate.
-
Transfer the upper hexane layer to a clean vial and dry with anhydrous sodium sulfate.
-
The sample is ready for GC analysis.
Data Presentation
Derivatization results in products with different retention times (RT) compared to the parent compound, which can be used for identification. The following table presents expected GC retention times for the parent compound and its derivatives under typical GC conditions.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Relative RT |
| Methyl Butyrate | C₅H₁₀O₂ | 102.13 | 102.3 | 1.0 (Early Eluting) |
| 3-Methylpentan-1-ol | C₆H₁₄O | 102.17 | 152.0 | 1.5 |
| This compound | C₁₀H₂₀O₂ | 172.26 | 191.5 | 2.5 (Late Eluting) |
Table 1: Physicochemical properties and expected relative GC retention times of this compound and its derivatization products.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the derivatization protocols.
Caption: Workflow for one-step transesterification.
Caption: Workflow for two-step saponification and esterification.
References
- 1. aocs.org [aocs.org]
- 2. gcms.cz [gcms.cz]
- 3. 2.1. Transesterification Procedure and Gas Chromatography (GC) Analysis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Methylpentyl Butyrate Synthesis
Welcome to the technical support center for the synthesis of 3-Methylpentyl Butyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are Fischer-Speier esterification and lipase-catalyzed esterification. Fischer-Speier esterification involves the reaction of 3-methyl-1-pentanol with butyric acid in the presence of a strong acid catalyst. Lipase-catalyzed esterification is an enzymatic method that offers milder reaction conditions and high specificity.
Q2: My yield of this compound is consistently low. What are the common causes?
A2: Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. Other factors include incomplete reaction, suboptimal reaction temperature, insufficient catalyst, or loss of product during workup and purification. For enzymatic synthesis, low yield can result from enzyme inhibition, incorrect temperature, or a non-optimal solvent system.
Q3: What is the role of the acid catalyst in Fischer-Speier esterification, and which one should I use?
A3: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] While both are effective, sulfuric acid is a strong dehydrating agent which helps to remove water and drive the reaction forward.
Q4: Can I use a different synthesis method if Fischer-Speier esterification is not providing the desired results?
A4: Yes, lipase-catalyzed esterification is an excellent alternative. This method uses an enzyme (a lipase) to catalyze the reaction, often in an organic solvent. It can be more selective and operate under milder conditions, which can be advantageous for sensitive substrates. Transesterification, the reaction of an ester with an alcohol, is another potential route.
Q5: How can I effectively remove the water byproduct in Fischer-Speier esterification to improve the yield?
A5: There are several methods to remove water and drive the equilibrium towards the product. One common method is to use a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture. Alternatively, using a large excess of one of the reactants (usually the less expensive one) or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can also shift the equilibrium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is refluxed at the appropriate temperature for an adequate duration (typically 1-2 hours for Fischer esterification). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Inactive or insufficient catalyst. | Use a fresh, concentrated acid catalyst. Ensure the correct catalytic amount is used (typically a small percentage of the total reactant moles). | |
| For enzymatic synthesis, the lipase may be inactive or inhibited. | Ensure the correct pH and temperature for the specific lipase are maintained. Avoid substrate or product inhibition by controlling their concentrations. | |
| Product is Contaminated with Starting Materials | Incomplete reaction. | Increase the reaction time or temperature. Consider using a Dean-Stark trap to remove water and drive the reaction to completion. |
| Inefficient purification. | During the workup, ensure thorough washing with sodium bicarbonate solution to remove unreacted butyric acid. Follow with a brine wash and proper drying of the organic layer. | |
| Formation of a Side Product with a Lower Boiling Point | Dehydration of 3-methyl-1-pentanol. | The strong acid catalyst can cause the elimination of water from the alcohol, leading to the formation of alkenes (e.g., 3-methyl-1-pentene). Use a milder acid catalyst or lower the reaction temperature. |
| Product Emulsion During Workup | Formation of soaps due to reaction of butyric acid with the basic wash. | Add a saturated solution of sodium chloride (brine) to break up the emulsion. Allow the layers to separate for a longer period. |
| Low Yield After Purification | Loss of product during transfer and extraction steps. | Ensure careful transfer of liquids between flasks and the separatory funnel. Perform multiple extractions with the organic solvent to maximize product recovery. |
| Product volatility. | This compound is volatile. Be mindful of this during solvent removal (e.g., rotary evaporation) and use appropriate temperature and pressure settings. |
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Esterification Yield (Fischer-Speier)
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Yield (%) | Reference |
| Acetic Acid | Ethanol | 1:1 | Acid Catalyst | 65 | [2] |
| Acetic Acid | Ethanol | 1:10 | Acid Catalyst | 97 | [2] |
| Butyric Acid | Butanol | 1:2.41 | Aspergillus niger Lipase | ~60 (after 5h) | [3] |
Note: Data for analogous esterifications are presented to illustrate general trends.
Table 2: Optimization of Lipase-Catalyzed Butyrate Synthesis
| Ester Synthesized | Lipase Source | Temperature (°C) | Molar Ratio (Vinyl Butyrate:Alcohol) | Incubation Time (h) | Yield (%) | Reference |
| Methyl Butyrate | Aspergillus fumigatus | 40 | 2:2 | 16 | 86 | [3] |
| Isoamyl Butyrate | Thermomyces lanuginosus | Optimized | Optimized | 3 | 96 | [4] |
| Butyl Butyrate | Candida rugosa | 45 | 2:1 | 3 | 93.9 | [5] |
Experimental Protocols
Fischer-Speier Esterification of this compound (Adapted Protocol)
This protocol is adapted from the synthesis of isopentyl acetate and should be optimized for this compound.[6]
Materials:
-
3-methyl-1-pentanol
-
Butyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Boiling chips
Procedure:
-
In a clean, dry round-bottom flask, combine 3-methyl-1-pentanol and a molar excess of butyric acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the flask while swirling.
-
Add a few boiling chips to the flask.
-
Assemble a reflux apparatus and heat the mixture to a gentle reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add water to the separatory funnel, shake gently, and allow the layers to separate. Remove and discard the lower aqueous layer.
-
Wash the organic layer with 5% sodium bicarbonate solution to neutralize any unreacted acid. Vent the separatory funnel frequently to release any pressure from CO₂ evolution. Separate and discard the aqueous layer.
-
Wash the organic layer with a saturated brine solution.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried organic layer into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude ester by distillation to obtain the final product.
-
Calculate the percent yield.
Lipase-Catalyzed Synthesis of this compound
Materials:
-
3-methyl-1-pentanol
-
Butyric acid or a butyrate ester for transesterification (e.g., ethyl butyrate)
-
Immobilized lipase (e.g., from Candida antarctica or Thermomyces lanuginosus)
-
Organic solvent (e.g., hexane, heptane)
-
Molecular sieves (optional, for water removal)
-
Orbital shaker or magnetic stirrer
-
Reaction vessel (e.g., screw-capped flask)
Procedure:
-
To a reaction vessel, add the organic solvent, 3-methyl-1-pentanol, and butyric acid (or butyrate ester).
-
Add the immobilized lipase to the mixture.
-
If desired, add molecular sieves to remove water produced during the reaction.
-
Seal the vessel and place it in an orbital shaker or on a magnetic stirrer at the optimal temperature for the chosen lipase (typically 30-60°C).
-
Allow the reaction to proceed for the desired time (can range from a few hours to over 24 hours). Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC).
-
Once the reaction has reached the desired conversion, separate the immobilized lipase by filtration. The lipase can often be washed and reused.
-
The product can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by distillation if necessary.
Visualizations
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 5. jmchemsci.com [jmchemsci.com]
- 6. community.wvu.edu [community.wvu.edu]
Side reactions and byproducts in 3-Methylpentyl butyrate esterification
Welcome to the technical support center for the synthesis of 3-methylpentyl butyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the esterification of 3-methylpentanol with butyric acid.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider the following:
-
Use Excess Reactant: Employ a large excess of one of the reactants, typically the less expensive one (in this case, likely 3-methylpentanol).[1][2] A 10-fold excess of the alcohol can significantly increase the ester yield.[2]
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants.[3][4] Use a Dean-Stark apparatus to remove water azeotropically with a solvent like toluene.[2][5] Alternatively, adding a drying agent can also be effective.
-
-
Suboptimal Catalyst:
-
Catalyst Choice: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[5]
-
Catalyst Concentration: Ensure you are using a catalytic amount. Too much acid can promote side reactions.
-
-
Reaction Time and Temperature:
-
Insufficient Time: Fischer esterification can be slow.[1] Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Incorrect Temperature: The reaction is typically conducted at reflux.[5] Ensure the temperature is appropriate for the solvent being used to maintain a steady reflux.
-
Issue 2: Presence of Significant Byproducts in the Final Product
Possible Byproducts and Mitigation Strategies:
-
Dehydration of 3-Methylpentanol (Alkene Formation): Secondary alcohols like 3-methylpentanol are prone to dehydration under acidic conditions, especially at higher temperatures, leading to the formation of various isomers of 3-methyl-2-pentene and 3-methyl-1-pentene.
-
Control Temperature: Avoid excessively high temperatures. Maintain a gentle reflux.
-
Milder Catalyst: Consider using a milder acid catalyst or a solid acid catalyst which can be less prone to causing dehydration.
-
-
Ether Formation: Acid-catalyzed dehydration of alcohols can also lead to the formation of di(3-methylpentyl) ether. This is more common with primary alcohols but can occur with secondary alcohols.
-
Control Reactant Ratios: Using a large excess of the carboxylic acid relative to the alcohol can disfavor the bimolecular dehydration of the alcohol that leads to ether formation. However, this is often less practical than using an excess of the alcohol.
-
Reaction Conditions: Lower temperatures and shorter reaction times can help minimize ether formation.
-
-
Unreacted Starting Materials: The presence of unreacted 3-methylpentanol and butyric acid indicates an incomplete reaction. Refer to the solutions for "Low Yield" to address this.
Issue 3: Difficulty in Product Purification
Problem and Recommended Solutions:
-
Separating Ester from Byproducts: The boiling points of the desired ester, unreacted alcohol, and potential alkene byproducts may be close, making simple distillation challenging.
-
Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates for better separation.
-
Chromatography: Column chromatography is an effective method for separating the ester from impurities. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
-
Removing Acidic Impurities: Residual butyric acid and the acid catalyst need to be removed.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the Fischer esterification of 3-methylpentanol and butyric acid?
The two main side reactions are the acid-catalyzed dehydration of 3-methylpentanol to form alkenes (3-methyl-1-pentene and 3-methyl-2-pentene) and the formation of di(3-methylpentyl) ether through bimolecular dehydration of the alcohol.
Q2: What is the role of the acid catalyst in this reaction?
The acid catalyst protonates the carbonyl oxygen of the butyric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 3-methylpentanol.[1] It also facilitates the departure of water as a leaving group.
Q3: How can I monitor the progress of the reaction?
You can monitor the reaction using Gas Chromatography (GC) by observing the disappearance of the starting materials and the appearance of the product peak. Thin Layer Chromatography (TLC) can also be used, visualizing the spots under a UV lamp if the compounds are UV-active, or by using a staining agent.
Q4: What is a typical workup procedure for this reaction?
A standard workup involves cooling the reaction mixture, diluting it with an organic solvent (like diethyl ether or ethyl acetate), and washing the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acid), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[5][6]
Q5: I have identified byproducts using GC-MS. How can I quantify them?
For quantitative analysis using GC-MS, you would typically use an internal standard. A known amount of a compound that is not present in the reaction mixture and does not react with any of the components is added. By comparing the peak areas of the byproducts to the peak area of the internal standard, and using response factors (which may need to be determined experimentally), you can calculate the concentration and yield of each byproduct.
Data Presentation
| Reaction Condition | Expected Predominant Byproduct(s) | Expected Yield of Byproducts |
| High Temperature (>150 °C), Strong Acid (e.g., conc. H₂SO₄) | 3-methyl-2-pentene, 3-methyl-1-pentene | High |
| Moderate Temperature (reflux in toluene), Milder Acid (e.g., p-TsOH) | 3-methyl-2-pentene, 3-methyl-1-pentene, di(3-methylpentyl) ether | Moderate |
| Moderate Temperature, Excess Butyric Acid | Di(3-methylpentyl) ether | Low to Moderate |
| Optimized Conditions (e.g., using Dean-Stark) | Minimal byproducts | Low |
Experimental Protocols
Detailed Methodology for Fischer Esterification of 3-Methylpentanol with Butyric Acid
This protocol is a representative procedure and may require optimization.
Materials:
-
3-methylpentanol
-
Butyric acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Diethyl ether (or ethyl acetate for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation or chromatography equipment for purification
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reactants: To the round-bottom flask, add 3-methylpentanol (1.0 eq), butyric acid (1.2 eq), and toluene.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% mol) or p-toluenesulfonic acid (e.g., 2-4% mol).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the limiting reagent.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the key chemical pathways and a logical workflow for troubleshooting.
Caption: Main and side reaction pathways in the esterification of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cerritos.edu [cerritos.edu]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. community.wvu.edu [community.wvu.edu]
Technical Support Center: Purification of 3-Methylpentyl Butyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-methylpentyl butyrate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical Fischer esterification synthesis of this compound?
A1: The primary impurities in the synthesis of this compound from butanoic acid and 3-methyl-1-pentanol include unreacted starting materials (butanoic acid and 3-methyl-1-pentanol), the acid catalyst (commonly sulfuric acid), and water, which is a byproduct of the reaction.[1][2][3] It is also possible to have side products such as ethers formed from the alcohol, although this is less common under standard esterification conditions.
Q2: What is the initial step to remove the acid catalyst and unreacted butanoic acid from the reaction mixture?
A2: The initial and most effective step is a liquid-liquid extraction using a weak base.[4][5][6] Washing the crude reaction mixture with an aqueous solution of sodium bicarbonate or sodium carbonate will neutralize the sulfuric acid catalyst and convert the unreacted butanoic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer.[7]
Q3: The boiling points of 3-methyl-1-pentanol and this compound seem close. How can I effectively separate them?
A3: Due to the relatively small difference in boiling points, fractional distillation is the recommended method for separating this compound from unreacted 3-methyl-1-pentanol.[8][9][10] A fractionating column with a high number of theoretical plates will be necessary to achieve a good separation.[10]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a viable method for the purification of esters like this compound.[11][12][13] Silica gel is a common stationary phase for this purpose.[4][12] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the less polar ester from the more polar alcohol and any remaining carboxylic acid.[4]
Q5: My final product has a lingering acidic smell. What could be the cause and how do I fix it?
A5: A lingering acidic smell indicates the presence of residual butanoic acid. This suggests that the initial basic wash was not sufficient. To remedy this, you can redissolve your product in an organic solvent and perform additional washes with a saturated sodium bicarbonate solution, followed by a brine wash to remove any remaining aqueous base.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive the equilibrium towards the product, consider using an excess of one reactant (typically the less expensive one) or removing water as it is formed using a Dean-Stark apparatus.[1] |
| Product Loss During Extraction | Ensure thorough mixing during the aqueous washes without forming a stable emulsion. If an emulsion forms, adding brine can help to break it. Minimize the number of extractions to prevent product loss. |
| Inefficient Distillation | Use a well-insulated fractional distillation column with a suitable packing material to ensure good separation.[14] Distill at a slow and steady rate to allow for proper equilibration between the liquid and vapor phases.[10] |
| Product Adherence to Chromatography Column | If using column chromatography, ensure the chosen solvent system provides good elution of the ester. If the product is strongly adsorbed, a more polar eluent may be required. |
Issue 2: Water Contamination in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Drying of Organic Layer | After the aqueous washes, the organic layer must be thoroughly dried before distillation. Use a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Ensure sufficient contact time and that the drying agent is filtered off completely. |
| Inadequate Separation During Extraction | Ensure a clean separation of the organic and aqueous layers during the liquid-liquid extraction. Avoid carrying over any of the aqueous phase with the organic layer. |
| Atmospheric Moisture | During distillation, particularly if performed under vacuum, ensure all joints in the glassware are properly sealed to prevent atmospheric moisture from entering the system. |
Quantitative Data Summary
The following table summarizes key physical properties of the compounds involved in the synthesis and purification of this compound, which are crucial for planning the purification strategy.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 172.27[15] | ~190-200 (estimated) | Low |
| Butanoic acid | 88.11[16] | 163.5[16][17] | Miscible[16] |
| 3-Methyl-1-pentanol | 102.18[18] | 151-152[18][19][20][21] | Slightly soluble |
| Water | 18.02 | 100 | - |
Experimental Protocol: Purification by Fractional Distillation
This protocol outlines the steps for purifying this compound from a reaction mixture after an initial aqueous workup.
-
Initial Workup:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to remove acidic components. Check the aqueous layer with pH paper to ensure it is basic.
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL) to aid in the removal of dissolved water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a receiving flask.
-
Place the dried organic layer into the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
-
Distillation Process:
-
Slowly heat the distillation flask.
-
Observe the temperature at the top of the column. The first fraction to distill will be any remaining low-boiling solvent.
-
The temperature will then rise and plateau at the boiling point of the next component, which will be the unreacted 3-methyl-1-pentanol (approx. 151-152 °C).[18][19][20][21] Collect this fraction in a separate receiving flask.
-
Once the alcohol has been distilled, the temperature will rise again. The fraction that distills at the boiling point of this compound should be collected in a clean, pre-weighed receiving flask.
-
Experimental Workflow Diagram
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. vernier.com [vernier.com]
- 9. US1898737A - Ester purification - Google Patents [patents.google.com]
- 10. Purification [chem.rochester.edu]
- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 12. columbia.edu [columbia.edu]
- 13. research.tudelft.nl [research.tudelft.nl]
- 14. chembam.com [chembam.com]
- 15. This compound | C10H20O2 | CID 3019776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Butanoic Acid: Structure, Properties & Uses Explained [vedantu.com]
- 17. butanoic acid [stenutz.eu]
- 18. 3-Methyl-1-pentanol | C6H14O | CID 11508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. labsolu.ca [labsolu.ca]
- 20. 3-methyl-1-pentanol, 589-35-5 [thegoodscentscompany.com]
- 21. 3-甲基-1-戊醇 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.cn]
Technical Support Center: Overcoming Poor Peak Shape of 3-Methylpentyl Butyrate in Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the gas chromatography (GC) analysis of 3-Methylpentyl butyrate, a common fragrance and flavor compound. Poor peak shape can compromise the accuracy and precision of analytical results, and this guide offers systematic approaches to identify and resolve these issues.
Troubleshooting Guides
Poor peak shape in gas chromatography can manifest as peak tailing, fronting, or excessive broadness. Below are question-and-answer guides to address these specific issues when analyzing this compound.
Issue: Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the most common causes and how can I fix it?
A1: Peak tailing for an ester like this compound is often indicative of active sites within the GC system or issues with the column. Here is a step-by-step troubleshooting approach:
-
Check for Active Sites: Active sites, such as exposed silanols in the liner or on the column, can interact with the polar carbonyl group of the ester, causing tailing.
-
Solution: Deactivate the inlet liner by replacing it with a new, silanized liner. If the problem persists, it may indicate column degradation. Trimming the first 10-20 cm of the column can remove active sites that have developed at the column head.[1]
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape.
-
Solution: Bake out the column at a high temperature, but do not exceed the column's maximum temperature limit. If this does not resolve the issue, trimming the column is recommended.
-
-
Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[1]
-
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can increase the interaction time of the analyte with the stationary phase and any active sites.
-
Solution: Optimize the carrier gas flow rate. For a typical 30 m x 0.25 mm ID column, a helium flow rate of 1-2 mL/min is a good starting point.
-
Issue: Peak Fronting
Q2: I am observing peak fronting for this compound. What could be the reason and what steps should I take?
A2: Peak fronting is less common than tailing but can still significantly affect quantification. The primary causes are typically related to column overload or solvent effects.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, causing the excess analyte to travel faster, resulting in a fronting peak.[2]
-
Solution: Reduce the injection volume or dilute the sample. Increasing the split ratio can also decrease the amount of sample reaching the column.
-
-
Solvent Mismatch: If the sample solvent is significantly less polar than the stationary phase, it can cause the analyte band to spread improperly at the head of the column.
-
Solution: Choose a solvent that is more compatible with the polarity of the stationary phase. For example, if using a polar column like a WAX column, avoid highly non-polar solvents like hexane if possible.
-
-
Injection Temperature Too Low: An injection temperature that is too low may lead to slow vaporization of the sample, which can contribute to peak fronting, especially for compounds with moderate volatility like this compound.
-
Solution: Increase the injector temperature to ensure rapid and complete vaporization of the sample. A temperature of 250 °C is a common starting point for fragrance analysis.
-
Issue: Broad Peaks
Q3: My this compound peak is broader than expected. How can I improve the peak sharpness?
A3: Broad peaks can result from several factors, from the injection process to the column conditions and oven temperature program.
-
Slow Injection: A slow manual injection or an issue with the autosampler can introduce the sample over a longer period, leading to a broad initial band.
-
Solution: If injecting manually, ensure a fast and smooth injection. For autosamplers, check the injection speed settings.
-
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high, it can prevent proper focusing of the analyte at the head of the column, especially in splitless injection mode.[2]
-
Solution: Set the initial oven temperature at least 20 °C below the boiling point of the solvent.
-
-
Suboptimal Carrier Gas Flow Rate: A flow rate that is too low can lead to increased diffusion of the analyte band as it travels through the column.
-
Solution: Optimize the carrier gas flow rate for the specific column dimensions.
-
-
Column Degradation: An old or contaminated column will have lower efficiency, resulting in broader peaks.
-
Solution: Condition the column by baking it out. If performance does not improve, consider trimming the column or replacing it.
-
Frequently Asked Questions (FAQs)
Q4: What type of GC column is best for analyzing this compound?
A4: For fragrance and flavor compounds like this compound, both non-polar and polar columns can be used, depending on the complexity of the sample matrix.
-
A non-polar column , such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), is a good general-purpose choice.
-
A polar column , such as one with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX, HP-INNOWAX), can provide different selectivity, which may be beneficial for separating this compound from other components in a complex mixture.
Q5: What are the typical GC-FID parameters for the analysis of fragrance esters?
A5: While the optimal parameters will depend on the specific instrument and column, a good starting point for the analysis of fragrance esters like this compound is provided in the experimental protocol below.
Q6: Can the solvent I use to dissolve my sample affect the peak shape?
A6: Yes, the choice of solvent is crucial. The polarity of the solvent should ideally match the polarity of the stationary phase to ensure proper "wetting" of the column and good peak shape. A significant mismatch can lead to peak splitting or fronting.
Q7: How often should I perform inlet maintenance to prevent poor peak shape?
A7: Regular inlet maintenance is critical for maintaining good chromatographic performance. The frequency will depend on the cleanliness of your samples and the number of injections. As a general guideline:
-
Septum: Replace every 100-200 injections or sooner if you notice leaks or pieces of the septum in the liner.
-
Liner: Inspect and clean or replace every 50-100 injections, especially when analyzing complex matrices.
-
O-ring: Replace whenever you replace the liner.
Experimental Protocol: GC-FID Analysis of this compound
This protocol provides a general method for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane) at a concentration of 1000 µg/mL.
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
2. GC-FID Instrument Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
3. Data Analysis:
- Integrate the peak area of this compound in the chromatograms of the standards and samples.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common peak shape problems in GC.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Troubleshooting workflow for broad peaks.
References
Optimizing temperature and pH for enzymatic synthesis of 3-Methylpentyl butyrate
Technical Support Center: Enzymatic Synthesis of 3-Methylpentyl Butyrate
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the enzymatic synthesis of this compound, a flavor ester, with a focus on temperature and pH.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is typically used for the synthesis of this compound?
A1: The synthesis of this compound from 3-methyl-1-pentanol and butyric acid is an esterification reaction. This reaction is commonly catalyzed by lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3). Lipases are versatile enzymes that can function in non-aqueous or micro-aqueous environments to synthesize esters, reversing their natural hydrolytic function.[1][2][3] Commercially available lipases, often immobilized for enhanced stability and reusability, such as those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Aspergillus niger, are frequently used for producing flavor esters.[1][4]
Q2: Why is optimizing temperature a critical step in this synthesis?
A2: Temperature is a crucial parameter that directly influences both the reaction rate and the stability of the lipase.
-
Reaction Rate: Increasing the temperature generally increases the reaction rate as molecules have more kinetic energy.[4][5]
-
Enzyme Stability: However, excessively high temperatures can lead to thermal denaturation, where the enzyme loses its three-dimensional structure and, consequently, its catalytic activity.[2][4] Most lipases are thermosensitive and exhibit denaturation beyond 60°C.[6] Finding the optimal temperature is a balance between maximizing the reaction rate and ensuring the enzyme remains stable throughout the synthesis.
Q3: What is the significance of pH in a non-aqueous enzymatic reaction?
A3: Even in non-aqueous or solvent-free systems, pH plays a critical role due to a phenomenon known as "pH memory."[2] The enzyme retains the ionization state of its amino acid residues from the last aqueous solution it was in before being dried or immobilized.[2] This ionization state is vital for maintaining the proper conformation of the active site and its catalytic activity. The optimal pH for lipase activity can vary significantly depending on the microbial source of the enzyme.[7][8] For instance, some fungal and yeast lipases have optimal activity between pH 4.0 and 8.0.
Q4: What are the typical optimal temperature and pH ranges for lipase-catalyzed ester synthesis?
A4: The optimal conditions are highly dependent on the specific lipase being used (source, free, or immobilized). However, general ranges observed in the literature for similar ester syntheses can provide a starting point for optimization. Fungal and yeast lipases often show optimal activity between 30°C and 50°C, while bacterial lipases can have optima between 37°C and 65°C.[9] For many commercial lipases like Novozym 435, the optimal temperature is often found between 30-60°C.[4] The optimal pH for lipases can range from acidic to alkaline (pH 4.0 - 9.0), with many showing peak activity in the neutral to slightly alkaline range.[10][11]
Data Summary: Optimal Conditions for Butyrate Ester Synthesis
The following table summarizes optimal conditions found in the literature for the synthesis of various butyrate esters, which can serve as a reference for optimizing this compound synthesis.
| Ester Product | Lipase Source | Optimal Temperature (°C) | Optimal pH | Reference |
| Methyl Butyrate | Aspergillus fumigatus | 40 | Not Specified | [12][13] |
| Isoamyl Butyrate | Thermomyces lanuginosus | 50 | Not Specified | [14] |
| Isoamyl Butyrate | Lipozyme TL IM | 50 | Not Specified | |
| Butyl Butyrate | Porcine Pancreatic Lipase | Not Specified | Not Specified | |
| Geranyl Butyrate | Eversa Transform 2.0 | 50 | Not Specified | [15] |
Experimental Protocols
Protocol 1: Determination of Optimal Temperature
This protocol outlines a method to identify the optimal reaction temperature for the synthesis of this compound.
Materials:
-
Immobilized lipase (e.g., Novozym 435)
-
3-methyl-1-pentanol
-
Butyric acid
-
Solvent (e.g., n-hexane, or run solvent-free)
-
Molecular sieves (optional, to control water content)
-
Temperature-controlled shaker incubator
-
Reaction vials with screw caps
-
Gas chromatograph (GC) for analysis
Methodology:
-
Reaction Setup: In a series of reaction vials, add a fixed amount of immobilized lipase (e.g., 10% w/w of total substrates).
-
Substrate Addition: Add equimolar amounts of 3-methyl-1-pentanol and butyric acid to each vial. If using a solvent, add it at this stage.
-
Incubation: Place the vials in shaker incubators set to a range of different temperatures (e.g., 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).
-
Sampling: Withdraw small aliquots from each reaction mixture at regular time intervals (e.g., 2, 4, 6, 8, 24 hours).
-
Sample Preparation: Dilute the aliquots in a suitable solvent and filter to remove the enzyme before analysis.
-
Analysis: Analyze the samples by GC to determine the concentration of this compound.
-
Data Interpretation: For each temperature, plot the product yield (%) against time. The optimal temperature is the one that provides the highest yield in the shortest amount of time without showing signs of enzyme deactivation (i.e., a plateau followed by a decrease in yield).
Protocol 2: Determination of Optimal pH (pH Memory)
This protocol determines the optimal pH for the lipase by pretreating it with buffers of different pH values.
Materials:
-
Immobilized lipase
-
A series of buffer solutions with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)
-
Deionized water
-
Acetone or other suitable solvent for washing
-
Vacuum oven or desiccator
-
All materials listed in Protocol 1
Methodology:
-
Enzyme Pre-treatment: Divide the immobilized lipase into several batches.
-
Buffering: Suspend each batch of enzyme in a different pH buffer for a set period (e.g., 2-4 hours) with gentle agitation.
-
Washing and Drying: Filter the enzyme from each buffer. Wash thoroughly with deionized water to remove buffer salts, followed by a quick wash with a solvent like acetone to remove excess water.
-
Drying: Dry the pre-treated enzyme batches under vacuum until a constant weight is achieved. Each batch now has a different "pH memory."
-
Esterification Reaction: Conduct the esterification reaction as described in Protocol 1, using each batch of pH-treated enzyme. Run all reactions at the previously determined optimal temperature.
-
Analysis: Monitor product formation using GC as described previously.
-
Data Interpretation: Compare the reaction rates and final yields obtained with the enzyme from each pH pre-treatment. The pH that results in the highest reaction efficiency is the optimal pH for the enzyme.
Troubleshooting Guide
Problem: Low or no yield of this compound.
-
Possible Cause 1: Inactive or Denatured Enzyme.
-
Possible Cause 2: Suboptimal Temperature or pH.
-
Solution: The selected temperature may be too low, resulting in a very slow reaction, or too high, causing enzyme denaturation.[6] Similarly, the enzyme's "pH memory" may not be optimal for catalysis. Systematically optimize these parameters using the protocols provided above.
-
-
Possible Cause 3: Presence of Inhibitors or Impurities.
-
Solution: The substrates (3-methyl-1-pentanol, butyric acid) or the solvent may contain impurities that inhibit the enzyme. Ensure high-purity reactants and solvent.[16] Water content is also critical; excess water can favor the reverse (hydrolysis) reaction, while too little water can inactivate the enzyme. Consider using molecular sieves to control the water activity.
-
-
Possible Cause 4: Substrate or Product Inhibition.
-
Solution: High concentrations of either the alcohol or the acid can sometimes inhibit lipase activity.[17] Vary the molar ratio of the substrates (e.g., 1:1, 1:2, 2:1 alcohol to acid) to see if a higher yield can be achieved. An excess of one substrate can also help shift the reaction equilibrium towards product formation.[18]
-
Problem: The reaction starts but stops before reaching completion.
-
Possible Cause 1: Reversible Reaction Equilibrium.
-
Solution: Esterification is a reversible reaction.[19] The accumulation of the product (ester and water) can lead to the reaction reaching equilibrium before all substrates are consumed. To shift the equilibrium towards the product, one of the products must be removed. This can be achieved by using molecular sieves to remove the water produced during the reaction or by applying a vacuum.
-
-
Possible Cause 2: Enzyme Deactivation Over Time.
-
Solution: The reaction conditions (temperature, substrate concentration) may be causing the enzyme to slowly lose activity over the course of the reaction. Re-evaluate the stability of the enzyme under the chosen conditions. Immobilization generally improves stability, but deactivation can still occur.[20]
-
Problem: Results are inconsistent between different experimental runs.
-
Possible Cause 1: Inconsistent Water Content.
-
Solution: Small variations in the initial water content of reactants or the reaction environment can significantly impact lipase activity and reaction outcomes.[9] Standardize the handling and storage of all reagents to minimize moisture variation. Use of molecular sieves can help maintain a consistent low-water environment.
-
-
Possible Cause 2: Poor Mixing or Mass Transfer Limitations.
Visualizations
Caption: Workflow for optimizing the reaction temperature.
Caption: Troubleshooting flowchart for diagnosing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.ucp.pt [repositorio.ucp.pt]
- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. researchgate.net [researchgate.net]
- 11. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data [mdpi.com]
- 19. quora.com [quora.com]
- 20. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of 3-Methylpentyl butyrate during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 3-Methylpentyl butyrate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern during sample preparation?
A1: this compound is an ester known for its fruity aroma, often found in various natural products and used as a flavoring or fragrance agent. Hydrolysis is a chemical reaction where water breaks down the ester into its constituent alcohol (3-methylpentanol) and carboxylic acid (butyric acid). This process is a significant concern during sample preparation as it alters the chemical composition of the sample, leading to inaccurate quantification and characterization of the original analyte.
Q2: What are the primary factors that promote the hydrolysis of this compound?
A2: The primary factors that accelerate the hydrolysis of esters like this compound are:
-
Presence of Water: Water is a necessary reactant for the hydrolysis reaction.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of esters. The reaction is generally slowest at a slightly acidic to neutral pH (around 4-5).
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction.
-
Presence of Catalysts: Certain enzymes (esterases) and metal ions can act as catalysts, speeding up the degradation process.
Q3: How can I minimize the hydrolysis of this compound during sample storage?
A3: To minimize hydrolysis during storage, samples containing this compound should be kept in a dry, cool, and dark environment. It is advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and oxygen. Using anhydrous solvents and desiccants can also help maintain a low-moisture environment.
Troubleshooting Guide: Preventing Hydrolysis During Sample Preparation
This guide addresses common issues encountered during sample preparation that can lead to the hydrolysis of this compound.
Issue 1: Significant degradation of this compound is observed in the final analysis.
-
Potential Cause: The sample preparation protocol involves excessive exposure to water, extreme pH conditions, or high temperatures.
-
Solution:
-
Minimize Water Contact: Use anhydrous solvents and glassware. If an aqueous extraction is necessary, perform it quickly and at a low temperature.
-
Control pH: Buffer the sample to a slightly acidic pH (4-5) where ester hydrolysis is minimal. Avoid strong acids or bases.
-
Maintain Low Temperatures: Perform all extraction and handling steps at low temperatures (e.g., on an ice bath).
-
Solvent Choice: Select a non-polar organic solvent for extraction that is immiscible with water to efficiently partition the ester away from the aqueous phase.
-
Issue 2: Inconsistent and non-reproducible analytical results.
-
Potential Cause: Variable hydrolysis rates across different samples due to inconsistencies in sample handling time, temperature, or reagent concentrations.
-
Solution:
-
Standardize Protocols: Ensure that all samples are processed using the exact same protocol, with consistent timing for each step.
-
Work Efficiently: Minimize the time between sample collection and analysis to reduce the opportunity for degradation.
-
Use Fresh Solvents: Use freshly opened or properly stored anhydrous solvents to avoid introducing water.
-
Quantitative Data: Stability of Butyrate Esters
| pH | Temperature (°C) | Half-life of Methyl Butyrate (days) |
| 7 | 25 | 121 |
| 8 | 25 | 12 |
| 7 | 35 | ~60 |
| 8 | 35 | ~6 |
Note: The half-life is the time it takes for 50% of the ester to hydrolyze. This data is estimated based on published hydrolysis rate constants for methyl butyrate and should be used for illustrative purposes only.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) to Minimize Hydrolysis
This protocol describes a method for extracting this compound from an aqueous matrix while minimizing hydrolysis.
-
Sample Preparation:
-
Cool the aqueous sample (e.g., 10 mL) to 4°C in an ice bath.
-
If necessary, adjust the pH of the sample to 4.5 using a suitable buffer (e.g., citrate buffer).
-
-
Extraction:
-
Add 5 mL of cold (4°C), anhydrous hexane to the sample in a separatory funnel.
-
Gently invert the separatory funnel 15-20 times to allow for partitioning of the ester into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate for 5 minutes at 4°C.
-
Drain the aqueous (lower) layer.
-
Collect the organic (upper) layer containing the this compound.
-
-
Drying and Concentration:
-
Dry the collected organic extract over anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the extract under a gentle stream of nitrogen gas at a low temperature.
-
-
Analysis:
-
Immediately analyze the extract by gas chromatography (GC) or another appropriate method.
-
Visualizations
Hydrolysis of this compound
The following diagram illustrates the chemical reaction of hydrolysis for this compound, which can be catalyzed by either acid or base.
Caption: Acid or base-catalyzed hydrolysis of this compound.
Troubleshooting Workflow for Ester Hydrolysis
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the hydrolysis of this compound during sample preparation.
Caption: A step-by-step guide to troubleshooting ester hydrolysis.
Troubleshooting low recovery of 3-Methylpentyl butyrate with SPME
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with Solid-Phase Microextraction (SPME) analysis, with a specific focus on challenges encountered with analytes like 3-Methylpentyl butyrate.
Troubleshooting Guide: Low Recovery of this compound
Low recovery is a common issue in SPME analysis. This guide provides a systematic approach to identifying and resolving the root cause of poor recovery for this compound, a semi-volatile ester.
Question: My SPME analysis of this compound is showing very low recovery. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of this compound can stem from several factors throughout the SPME workflow, from sample preparation to GC-MS analysis. Follow these steps to diagnose and remedy the issue.
Step 1: Verify SPME Fiber Selection and Integrity
The choice of SPME fiber is critical for efficient extraction. For a semi-volatile ester like this compound, the fiber's stationary phase should have an appropriate polarity and thickness.
-
Fiber Selection: Based on the properties of this compound (a relatively nonpolar ester), a nonpolar or semi-polar fiber is generally recommended. Commonly used fibers for such compounds include:
-
Polydimethylsiloxane (PDMS): A nonpolar phase suitable for volatile and semi-volatile nonpolar analytes. A 100 µm film thickness is often a good starting point for volatile compounds.
-
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS): This is a mixed-phase fiber that can extract a wider range of analytes, including those with some polarity.
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is effective for trapping a broad range of volatile and semi-volatile compounds.
-
-
Troubleshooting Actions:
-
Confirm Fiber Choice: Ensure the fiber you are using is appropriate for a semi-volatile ester. If you are using a highly polar fiber, consider switching to a PDMS or DVB/PDMS fiber.
-
Inspect the Fiber: Visually inspect the fiber for any signs of damage, such as stripping of the coating or breakage. A damaged fiber will have a significantly reduced extraction efficiency.
-
Check Fiber History: SPME fibers have a limited lifetime. If the fiber has been used extensively, it may need to be replaced. High temperatures and complex matrices can accelerate fiber degradation.
-
Step 2: Optimize Extraction Parameters
The efficiency of the extraction process is highly dependent on time and temperature.
-
Extraction Time: Sufficient time is required for the analyte to partition from the sample matrix (or headspace) onto the fiber coating and reach equilibrium.
-
Extraction Temperature: Increasing the temperature can enhance the volatility of semi-volatile compounds like this compound, leading to higher concentrations in the headspace and potentially faster extraction. However, excessively high temperatures can negatively impact the partitioning of the analyte onto the fiber.
-
Troubleshooting Actions:
-
Increase Extraction Time: If you suspect incomplete equilibration, perform a time-course experiment by analyzing samples at increasing extraction times (e.g., 15, 30, 45, 60 minutes) to determine the optimal duration.
-
Optimize Extraction Temperature: Conduct experiments at different temperatures (e.g., 40°C, 50°C, 60°C) to find the temperature that yields the highest recovery.
-
Step 3: Evaluate Sample Matrix Effects
The composition of your sample can significantly influence the extraction efficiency.
-
Salting Out: Adding salt (e.g., sodium chloride) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic analytes and promotes their partitioning into the headspace.[1]
-
pH Adjustment: While less critical for neutral esters like this compound, the pH of the sample can be a crucial factor for acidic or basic analytes.
-
Troubleshooting Actions:
-
Perform a Salting-Out Experiment: Prepare samples with varying concentrations of NaCl (e.g., 0%, 10%, 20%, 30% w/v) to see if this enhances recovery.
-
Ensure Consistent Matrix: Maintain consistency in the sample matrix across all samples and standards to ensure reproducible results.
-
Step 4: Review GC-MS Parameters
Even with successful extraction, poor GC-MS conditions can lead to apparent low recovery.
-
Desorption Temperature and Time: The analyte must be efficiently desorbed from the SPME fiber in the GC inlet. If the temperature is too low or the time is too short, a portion of the analyte will remain on the fiber.
-
Inlet Liner: The use of a narrow-bore inlet liner designed for SPME is crucial to ensure rapid and complete transfer of the analyte to the GC column.
-
GC Column and Temperature Program: The GC column and temperature program must be suitable for separating this compound from other matrix components.
-
Troubleshooting Actions:
-
Optimize Desorption Conditions: Increase the desorption temperature (typically 250-280°C for most fibers) and time to ensure complete transfer of the analyte. Be careful not to exceed the fiber's maximum recommended temperature.
-
Check the Inlet Liner: Confirm that you are using a liner with a narrow internal diameter (e.g., 0.75-1.0 mm).
-
Verify GC Method: Review your GC column phase and temperature program to ensure they are appropriate for the analysis of a semi-volatile ester.
-
Quantitative Data Summary
The following table provides a starting point for optimizing SPME parameters for ester analysis. Note that these are general guidelines and the optimal conditions for this compound may vary depending on the specific sample matrix and instrumentation.
| Parameter | Typical Range for Esters | Recommended Starting Point for this compound |
| SPME Fiber | PDMS, DVB/PDMS, CAR/PDMS | 100 µm PDMS or DVB/PDMS |
| Extraction Mode | Headspace | Headspace |
| Extraction Temperature | 30 - 70 °C | 50 °C |
| Extraction Time | 15 - 60 min | 30 min |
| Agitation Speed | 250 - 750 rpm | 500 rpm |
| Salt Addition (aqueous) | 0 - 30% (w/v) NaCl | 15% (w/v) NaCl |
| Desorption Temperature | 240 - 280 °C | 250 °C |
| Desorption Time | 1 - 5 min | 2 min |
Experimental Protocols
Protocol 1: Optimization of Extraction Time
-
Prepare a set of identical samples containing this compound.
-
Set the SPME extraction temperature to a constant value (e.g., 50°C).
-
Expose the SPME fiber to the headspace of each sample for different durations (e.g., 10, 20, 30, 45, 60 minutes).
-
After each extraction, desorb the fiber in the GC inlet and analyze the sample.
-
Plot the peak area of this compound against the extraction time.
-
The optimal extraction time is the point at which the peak area plateaus, indicating that equilibrium has been reached.
Protocol 2: Optimization of Extraction Temperature
-
Prepare a set of identical samples containing this compound.
-
Set the SPME extraction time to a constant, predetermined optimal value (from Protocol 1).
-
Expose the SPME fiber to the headspace of each sample at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C).
-
After each extraction, desorb the fiber in the GC inlet and analyze the sample.
-
Plot the peak area of this compound against the extraction temperature.
-
The optimal temperature is the one that provides the highest peak area.
Visualizations
Caption: Troubleshooting workflow for low recovery in SPME analysis.
Caption: Key SPME parameter relationships and their effect on analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What is the best SPME fiber for analyzing fruity esters like this compound?
A1: For semi-volatile and relatively nonpolar esters, a 100 µm Polydimethylsiloxane (PDMS) fiber is a good starting point. A Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber can also be effective as it covers a broader range of polarities.
Q2: How can I improve the reproducibility of my SPME results?
A2: Consistency is key for reproducibility. Ensure that the following parameters are kept constant across all samples and standards: sample volume, headspace volume, extraction time, extraction temperature, agitation speed, and fiber insertion depth. Using an autosampler can significantly improve precision.
Q3: Can I reuse my SPME fibers? How many times?
A3: Yes, SPME fibers are reusable. However, their lifespan depends on the sample matrix and the temperatures they are exposed to. For clean samples, a fiber can last for 50-100 or more extractions. In complex matrices, the lifetime will be shorter. It is important to properly condition the fiber before the first use and briefly between injections to prevent carryover.
Q4: What is "fiber conditioning" and why is it important?
A4: Fiber conditioning is the process of heating a new SPME fiber in the GC inlet under a flow of inert gas to remove any contaminants from the manufacturing process. It is crucial for obtaining clean chromatograms and accurate results. Fibers should also be briefly reconditioned between sample analyses to prevent carryover.
Q5: My chromatogram shows carryover from the previous injection. How can I prevent this?
A5: Carryover can be caused by incomplete desorption of the analyte from the SPME fiber. To prevent this, ensure your desorption temperature and time are sufficient. You can also increase the post-desorption "bake-out" time for the fiber in a clean, hot inlet or a separate conditioning station.
References
Technical Support Center: Resolving Co-eluting Peaks with 3-Methylpentyl Butyrate in GC-MS
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the GC-MS analysis of 3-Methylpentyl butyrate.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the GC-MS analysis of this compound?
Peak co-elution in gas chromatography-mass spectrometry (GC-MS) occurs when two or more compounds are not adequately separated and elute from the GC column at or near the same time. For this compound, a common cause of co-elution is the presence of its structural isomers. These isomers have the same molecular weight and often similar boiling points and polarities, leading to similar retention times on a GC column. Other potential causes include matrix effects from complex samples, column overload, or suboptimal chromatographic conditions.
Q2: How can I identify if I have co-eluting peaks in my chromatogram?
Identifying co-eluting peaks can be challenging. Here are a few indicators:
-
Asymmetrical Peak Shape: Tailing or fronting of a peak can suggest the presence of a hidden overlapping peak.
-
Mass Spectral Inconsistency: The mass spectrum across a single chromatographic peak should be consistent. If the relative abundances of fragment ions change from the leading edge to the tailing edge of the peak, it is a strong indication of co-elution.
-
Review of Extracted Ion Chromatograms (EICs): If you suspect co-elution, examine the EICs of characteristic ions for the compounds of interest. If the peak shapes or retention times of the EICs are slightly different, it confirms co-elution.
Q3: Can I resolve co-eluting peaks without changing my GC column?
Yes, in many cases, co-eluting peaks can be resolved by optimizing the GC method parameters. This includes adjusting the temperature program, carrier gas flow rate, and injection parameters. If these adjustments are insufficient, selecting a column with a different stationary phase polarity may be necessary for complete separation.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks observed during the analysis of this compound.
Step 1: Method Optimization
Optimizing your GC method is the first and most crucial step in resolving co-eluting peaks.
Adjusting the oven temperature program can significantly impact the separation of compounds. A slower temperature ramp rate generally provides better resolution.
Experimental Protocol: Optimizing the GC Oven Temperature Program
-
Initial Analysis: Begin with your standard temperature program. For example: start at 60°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Reduce Ramp Rate: If co-elution is observed, decrease the temperature ramp rate. For instance, change the ramp rate to 5°C/min. This increases the time analytes spend interacting with the stationary phase, often improving separation.
-
Introduce an Isothermal Hold: If the peaks are still not resolved, introduce an isothermal hold at a temperature slightly below the elution temperature of the co-eluting peaks. This can be determined from your initial chromatogram. For example, if the peaks elute at approximately 150°C, you could modify the program to ramp to 140°C and hold for 2-5 minutes before continuing the ramp.
-
Lower Initial Temperature: For early eluting co-peaks, lowering the initial oven temperature can improve separation.
Table 1: Effect of Temperature Program on Retention Time and Resolution of this compound and a Co-eluting Isomer (Hypothetical Data)
| GC Parameter | This compound Retention Time (min) | Isomer Retention Time (min) | Resolution (Rs) |
| Program A: 10°C/min ramp | 12.50 | 12.55 | 0.8 |
| Program B: 5°C/min ramp | 15.20 | 15.30 | 1.2 |
| Program C: 5°C/min ramp with 2 min hold at 140°C | 16.80 | 16.95 | 1.6 |
The linear velocity of the carrier gas (typically Helium) affects chromatographic efficiency.
Experimental Protocol: Optimizing Carrier Gas Flow Rate
-
Determine Optimal Flow Rate: The optimal flow rate depends on the column dimensions. For many standard columns, this is around 1.0-1.5 mL/min.
-
Vary the Flow Rate: If you are operating significantly above or below the optimal flow rate, adjust it. A lower flow rate can sometimes improve the resolution of closely eluting peaks, although it will increase the analysis time. Conversely, a slightly higher flow rate can sometimes improve peak shape and resolution.[1]
-
Monitor Column Head Pressure: Ensure that any adjustments to the flow rate do not cause the column head pressure to exceed the manufacturer's recommendations.
Step 2: Column Selection
If method optimization does not provide adequate resolution, changing the GC column may be necessary. The choice of stationary phase is critical for separating isomers.
-
Polarity: For separating esters like this compound from its isomers, a column with a different polarity can alter the elution order and improve separation. If you are using a non-polar column (e.g., DB-5ms), consider trying a mid-polar or polar column (e.g., DB-WAX or a cyanopropyl phase). Polar columns can provide different selectivity for polar compounds like esters.[2][3]
Step 3: Mass Spectrometry Deconvolution
When chromatographic separation is incomplete, the mass spectrometer can be used to differentiate and quantify co-eluting compounds if they have unique fragment ions.
Experimental Protocol: Deconvolution of Co-eluting Peaks using Mass Spectrometry
-
Acquire Full Scan Mass Spectra: Ensure your MS method is acquiring full scan data across a relevant mass range (e.g., m/z 40-200).
-
Identify Unique Fragment Ions:
-
Examine the mass spectrum of a pure standard of this compound. The NIST Mass Spectrometry Data Center reports characteristic ions for an isomer, pentyl 3-methylbutanoate, at m/z 85, 70, 103, 43, and 57.[3]
-
Inject a standard of the suspected co-eluting isomer if available.
-
If a standard is not available, carefully examine the mass spectrum across the co-eluting peak. Look for ions whose relative abundance changes, suggesting the presence of another compound.
-
-
Quantify Using Extracted Ion Chromatograms (EICs):
-
Select a unique and abundant fragment ion for this compound that is not present or is of very low abundance in the co-eluting isomer's mass spectrum.
-
Similarly, select a unique ion for the co-eluting isomer.
-
Generate EICs for these specific ions. The peak areas in the EICs can then be used for quantification, even if the peaks are not fully resolved in the total ion chromatogram (TIC).[4]
-
Table 2: Characteristic Mass Fragments for Isomers of C10H20O2 (Hypothetical Data)
| Compound | Unique Fragment Ion 1 (m/z) | Unique Fragment Ion 2 (m/z) | Common Fragment Ions (m/z) |
| This compound | 87 | 115 | 43, 57, 71 |
| Pentyl Isovalerate | 85 | 103 | 43, 57, 70 |
Logical Workflow for Troubleshooting Co-eluting Peaks
The following diagram illustrates the decision-making process for resolving co-eluting peaks.
Caption: Troubleshooting workflow for co-eluting GC-MS peaks.
References
- 1. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 2. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 3. Butanoic acid, 3-methyl-, pentyl ester | C10H20O2 | CID 95978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
Minimizing thermal degradation of 3-Methylpentyl butyrate in the GC injector
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the thermal degradation of 3-Methylpentyl butyrate in the Gas Chromatography (GC) injector.
Troubleshooting Guide
Issue: Peak area for this compound is low and irreproducible, and new, earlier-eluting peaks are observed.
This is a classic sign of thermal degradation in the GC injector. The parent compound, this compound, is breaking down into smaller, more volatile compounds that travel through the column faster.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving thermal degradation issues in the GC injector.
Caption: Troubleshooting workflow for thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal degradation of this compound in the GC injector?
A1: The primary causes are:
-
High Injector Temperature: The most common cause. Many methods use unnecessarily high inlet temperatures.[1][2]
-
Active Sites: Catalytic degradation can occur on active sites within the injector. These can be found on the glass liner, glass wool packing, or metal surfaces of the inlet.[1][3]
-
Residence Time: The longer the analyte resides in the hot injector, the more likely it is to degrade. This is particularly an issue in splitless injections.[1][4]
Q2: How can I determine if my this compound is degrading in the injector?
A2: A simple diagnostic test is to inject the same sample at progressively lower injector temperatures (e.g., in 25°C decrements from your current setting). If you observe that the peak area for this compound increases and the area of earlier eluting impurity peaks decreases, thermal degradation is likely occurring.[1][2] When degradation happens in the inlet, the degradation product peaks are typically sharp.[5]
Q3: What is the first step I should take to reduce thermal degradation?
A3: The first and most effective step is to lower the injector temperature. A good starting point is 250°C, but you may be able to go lower.[2] The goal is to find the lowest temperature that will effectively volatilize your analyte without causing it to break down.[1]
Q4: How does the choice of GC inlet liner affect the degradation of my analyte?
A4: The inlet liner plays a crucial role in preventing degradation. Here's how:
-
Deactivation: Always use high-quality, deactivated liners. Over time and with exposure to samples, the deactivation layer can wear off, exposing active silanol groups that can catalyze degradation.[3]
-
Glass Wool: Glass wool can be a source of active sites.[1][6] If you suspect it's causing degradation, try a liner without glass wool or one with deactivated glass wool.[7][8]
-
Liner Geometry: Tapered liners, such as single taper or gooseneck designs, can help to minimize contact between the analyte and the hot metal surfaces of the inlet, thereby reducing the chance of degradation.[9][10]
Q5: Can changing my injection parameters, other than temperature, help?
A5: Yes. Reducing the time the analyte spends in the hot inlet can significantly decrease degradation. Consider the following:
-
Increase the Split Ratio: In split injections, a higher split ratio will result in a faster flow of carrier gas through the liner, reducing the residence time.
-
Use a Smaller Volume Liner: A liner with a smaller internal diameter will have a higher linear velocity of the carrier gas, transferring the analyte to the column more quickly.[9]
-
Pulsed Pressure Injection: A pressure pulse at the beginning of the injection can rapidly sweep the sample from the liner onto the column.[1]
Q6: When should I consider more advanced injection techniques?
A6: If you have optimized the temperature and liner and still observe significant degradation, you may need to use a gentler injection technique:
-
Programmable Temperature Vaporization (PTV): With a PTV inlet, the sample is injected into a cool liner, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte is exposed to high temperatures.[1][6]
-
Cool On-Column Injection: This is the most inert injection technique, as the sample is deposited directly onto the column without passing through a heated injector. This is ideal for highly thermally labile compounds.[6]
Data Summary
| Parameter | Change | Expected Impact on this compound Peak Area | Expected Impact on Degradation Product Peak Areas | Rationale |
| Injector Temperature | Decrease | Increase | Decrease | Reduces the thermal energy available to break down the analyte.[1][2] |
| Liner Type | Switch to a new, deactivated liner | Increase | Decrease | Minimizes active sites that can catalyze degradation.[3][7] |
| Glass Wool | Remove or use deactivated wool | Increase | Decrease | Eliminates a potential source of active sites.[1][6] |
| Residence Time | Decrease (e.g., higher split ratio) | Increase | Decrease | Less time spent in the hot inlet reduces the opportunity for degradation to occur.[1] |
| Injection Technique | Switch from Hot Splitless to PTV | Increase | Decrease | The analyte is exposed to high temperatures for a much shorter duration.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Injector Temperature
-
Initial Setup: Set up your GC with your standard analytical method for this compound.
-
Highest Temperature Injection: Set the injector temperature to a high value where you suspect degradation is occurring (e.g., 275-300°C). Inject a known concentration of your this compound standard.
-
Stepwise Temperature Reduction: Decrease the injector temperature by 25°C and inject the standard again.
-
Repeat: Continue to decrease the temperature in 25°C increments, injecting the standard at each step, until you reach a temperature where the peak shape or area of your analyte begins to deteriorate due to incomplete volatilization (e.g., 175°C).
-
Data Analysis: Plot the peak area of this compound and any degradation products against the injector temperature.
Protocol 2: Evaluating Liner Inertness
-
Establish a Baseline: Using your optimized injector temperature from Protocol 1, inject your standard with the current liner and record the peak areas of the analyte and any degradation products.
-
Install New Liner: Replace the existing liner with a new, high-quality deactivated liner of the same type.
-
Conditioning: Condition the new liner according to the manufacturer's instructions.
-
Inject Standard: Inject the same standard as in step 1.
-
Compare Results: If the new liner results in a significant increase in the analyte peak area and a decrease in degradation peaks, your previous liner had become active.
-
Further Testing (Optional): Repeat the experiment with a deactivated liner that does not contain glass wool to determine if the glass wool is a contributing factor to the degradation.[8]
Logical Relationships in GC Parameter Optimization
The following diagram illustrates the relationships between different GC parameters and their effect on analyte degradation.
References
- 1. Activity and Decomposition | Separation Science [sepscience.com]
- 2. restek.com [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. GC liners / CHROMSERVIS.EU [chromservis.eu]
- 5. Hot Split Injections, Part 3 – Decomposition | Separation Science [sepscience.com]
- 6. 552.3 inlet degradation of analytes - Chromatography Forum [chromforum.org]
- 7. selectscience.net [selectscience.net]
- 8. youtube.com [youtube.com]
- 9. restek.com [restek.com]
- 10. S-SL Liner guide | SCION Instruments [scioninstruments.com]
Technical Support Center: Enhancing the Resolution of 3-Methylpentyl Butyrate Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 3-Methylpentyl butyrate enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound enantiomers?
A1: this compound is a small, non-aromatic ester with limited functional groups that can interact with a chiral stationary phase (CSP). The main challenge is achieving sufficient stereoselectivity for baseline resolution. This often requires careful selection of the CSP and optimization of the mobile phase composition.
Q2: Which type of chiral stationary phase (CSP) is most effective for separating small ester enantiomers like this compound?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the chiral separation of a wide range of compounds, including esters.[1][2] For compounds similar to this compound, such as glycidyl butyrate, a cellulose-based column like the Chiralcel OD-H has demonstrated excellent separation.[1][3]
Q3: What is the typical mobile phase composition for the normal-phase chiral separation of esters?
A3: A common mobile phase for normal-phase chiral chromatography consists of a non-polar solvent, such as hexane, with a small amount of a polar modifier, typically an alcohol like 2-propanol (isopropanol) or ethanol.[1][4] The percentage of the alcohol modifier is a critical parameter for optimizing resolution.
Q4: Can temperature be used to improve the resolution of this compound enantiomers?
A4: Yes, temperature can significantly impact chiral separations.[5] Lowering the temperature often, but not always, enhances enantioselectivity and improves resolution. However, the effect of temperature is compound-specific and should be evaluated during method development.
Q5: Is it necessary to derivatize this compound for chiral separation?
A5: While derivatization to introduce moieties that can enhance chiral recognition is a possible strategy, it is often not necessary with modern polysaccharide-based CSPs, which can effectively separate many underivatized compounds, including esters.[6][7] Direct separation on a suitable CSP is generally preferred to avoid the complexities of derivatization reactions.
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different polysaccharide-based CSPs (e.g., cellulose-based like Chiralcel OD-H, or amylose-based). |
| Incorrect Mobile Phase Composition | Optimize the percentage of the alcohol modifier (e.g., 2-propanol) in the hexane mobile phase. Start with a low percentage (e.g., 1%) and gradually increase or decrease it.[1] |
| High Column Temperature | Decrease the column temperature in increments of 5-10°C. |
| Inappropriate Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution. |
Issue 2: Peak Tailing or Asymmetry
| Possible Cause | Suggested Solution |
| Active Sites on the Stationary Phase | For basic or acidic impurities, consider adding a small amount of a corresponding modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds).[8] |
| Column Contamination | Flush the column with a strong, compatible solvent as recommended by the manufacturer.[9] |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
Issue 3: Long Retention Times
| Possible Cause | Suggested Solution |
| Mobile Phase is too Weak | Increase the percentage of the polar modifier (e.g., 2-propanol) in the mobile phase.[1] |
| Low Flow Rate | Increase the flow rate, but monitor the effect on resolution. |
Issue 4: Irreproducible Results
| Possible Cause | Suggested Solution | | "Memory Effect" from Previous Additives | Dedicate a column to a specific mobile phase system or implement a rigorous column flushing protocol when changing mobile phases.[10] | | Column Degradation | Ensure that the mobile phase and sample solvents are compatible with the CSP. For coated polysaccharide columns, avoid using harsh solvents that can strip the chiral selector.[9] | | Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of components. |
Data Presentation
Table 1: Recommended Starting Conditions for Chiral Separation of Butyrate Esters
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (Isopropanol) |
| Initial Composition | 99:1 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (at a low wavelength, e.g., 210-220 nm, as butyrate esters have a weak chromophore) |
| Column Temperature | Ambient (e.g., 25°C) |
These starting conditions are based on the successful separation of glycidyl butyrate and serve as a strong starting point for the method development for this compound.[1][3]
Table 2: Influence of Mobile Phase Composition on Resolution (Hypothetical Data for this compound)
| % 2-Propanol in n-Hexane | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| 0.5% | 12.5 | 14.0 | 1.8 |
| 1.0% | 9.8 | 10.8 | 2.1 |
| 2.0% | 7.2 | 7.8 | 1.5 |
| 5.0% | 5.1 | 5.4 | 0.9 |
Experimental Protocols
Protocol 1: Chiral HPLC Method for the Enantiomeric Separation of this compound
This protocol is adapted from a validated method for the separation of glycidyl butyrate enantiomers.[1]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm).
-
HPLC-grade n-hexane.
-
HPLC-grade 2-propanol (isopropanol).
-
This compound standard.
2. Preparation of Mobile Phase:
-
Prepare a mobile phase of n-hexane and 2-propanol in a 99:1 (v/v) ratio. For example, to prepare 1 L, mix 990 mL of n-hexane with 10 mL of 2-propanol.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL using the mobile phase.
4. Chromatographic Analysis:
-
Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a low wavelength (e.g., 215 nm).
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
5. Method Optimization:
-
If the resolution is not satisfactory, adjust the percentage of 2-propanol in the mobile phase. A lower percentage generally increases retention and may improve resolution.
-
Evaluate the effect of column temperature on the separation.
Visualizations
Caption: Troubleshooting workflow for enhancing enantiomeric resolution.
Caption: General experimental workflow for chiral HPLC analysis.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. eijppr.com [eijppr.com]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Sensory Evaluation of (R)- and (S)-3-Methylpentyl Butyrate and Alternative Fruity Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative sensory evaluation of the enantiomers of 3-methylpentyl butyrate and other common fruity esters. Due to the limited availability of specific sensory data for (R)- and (S)-3-methylpentyl butyrate in publicly accessible literature, this guide combines available data on analogous compounds with established principles of sensory analysis of chiral molecules. The information presented aims to offer a framework for researchers conducting their own sensory evaluations and to highlight the importance of stereochemistry in flavor and fragrance perception.
Quantitative Sensory Data
The following table summarizes the known sensory properties of selected fruity esters that can be used as benchmarks for comparison with (R)- and (S)-3-methylpentyl butyrate. The data for the target enantiomers are designated as "Not Available" and represent a critical knowledge gap.
| Compound | Enantiomer | Odor Threshold | Flavor/Aroma Profile |
| This compound | (R) | Not Available | Expected to be fruity, potentially with unique nuances compared to the (S)-enantiomer. |
| This compound | (S) | Not Available | Expected to be fruity, potentially with unique nuances compared to the (R)-enantiomer. |
| Ethyl Butyrate | N/A | 0.015 ppm[1] | Fruity with notes of pineapple, tropical fruit, and tutti-frutti[2][3][4]. Can have a slightly cheesy nuance in some contexts[1]. |
| Ethyl 2-Methylbutyrate | (S)-(+) | 10 ppb in water[5] | Fresh, fruity, and apple-like[5]. |
| (R)-(-) | 10 ppb in water[5] | Fruity and caprylic, with a potential medicinal or phenolic off-note[5]. | |
| Isoamyl Acetate | N/A | 0.5 - 10 mg/L[6] | Strong banana and pear-like aroma[6][7][8][9][10]. |
| Methyl Butyrate | N/A | Not specified | Described as having a fruity odor resembling apples or pineapples[11][12]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible sensory evaluation. The following are standard protocols for key experiments in flavor analysis.
1. Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique used to identify odor-active compounds in a sample. A human assessor sniffs the effluent from a gas chromatograph to detect and describe the odors of individual volatile compounds as they elute.
-
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Chiral capillary column (e.g., a cyclodextrin-based column) for the separation of enantiomers.
-
-
Sample Preparation:
-
The ester sample is diluted in a suitable solvent (e.g., diethyl ether or pentane) to an appropriate concentration.
-
An internal standard can be added for quantification purposes.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at a rate of 5°C/min to 230°C and hold for 5 minutes.
-
Effluent Splitting: The column effluent is split between the FID and the ODP, typically at a 1:1 ratio.
-
-
Olfactometry:
-
Trained sensory panelists sniff the effluent from the ODP.
-
Panelists record the retention time, odor quality (descriptor), and odor intensity of each detected aroma.
-
For quantitative analysis, methods like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived gives the flavor dilution (FD) factor.
-
2. Sensory Panel Evaluation
A trained sensory panel is used to provide detailed descriptive analysis of the aroma and flavor of the compounds.
-
Panelists:
-
A panel of 8-12 trained assessors with demonstrated ability to discriminate between different odors and flavors.
-
Panelists should be familiar with the terminology used to describe fruity and ester-like aromas.
-
-
Sample Presentation:
-
Samples are presented in coded, covered, and odorless glass containers.
-
For aroma evaluation, samples can be presented on smelling strips or in solution. For flavor evaluation, samples are typically dissolved in a neutral base (e.g., water, sugar solution, or deodorized oil).
-
Samples are presented in a randomized and balanced order to minimize carry-over effects.
-
-
Evaluation Procedure:
-
Panelists evaluate the samples individually in a controlled environment (sensory booths).
-
A standardized scoresheet is used, which may include attributes such as fruity, sweet, green, waxy, and specific fruit notes (e.g., pineapple, banana, apple).
-
Intensity ratings for each attribute are recorded on a line scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
-
Data Analysis:
-
The intensity ratings are converted to numerical data.
-
Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to determine significant differences between samples and to visualize the sensory space.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the sensory evaluation of chiral flavor compounds.
Discussion and Comparison
For example, in the case of ethyl 2-methylbutyrate, the (S)-(+) enantiomer is described as having a fresh, apple-like aroma, whereas the (R)-(-) enantiomer is noted to have a less specific fruity character with a potential off-note[5]. This highlights the critical role of stereochemistry in determining the sensory perception of a molecule.
Compared to the benchmark esters, it can be hypothesized that the this compound enantiomers will possess a generally fruity character. The presence of the branched methyl group in the pentyl chain may contribute to a more complex and potentially less straightforwardly "fruity" aroma compared to the linear chain of ethyl butyrate. The butyrate moiety itself is often associated with pineapple and other tropical fruit notes.
Ethyl Butyrate serves as a classic example of a simple, potent fruity ester with a well-defined pineapple and tutti-frutti character[2][3][4]. It is often used as a positive control or reference in sensory studies of fruity aromas.
Isoamyl Acetate is another widely recognized fruity ester, known for its distinct banana and pear notes[6][7][8][9][10]. Its aroma is generally considered less complex than that of many butyrate esters.
A comprehensive sensory evaluation of (R)- and (S)-3-methylpentyl butyrate would require the synthesis of the pure enantiomers, followed by rigorous instrumental and sensory analysis as outlined in the experimental protocols. The resulting data would be a valuable contribution to the field of flavor chemistry, providing insights into the structure-activity relationships of chiral esters and potentially identifying novel flavor ingredients for various applications.
References
- 1. Ethyl Butyrate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 2. Ethyl Butyrate Flavour Standard | Sensory Training [flavoractiv.com]
- 3. Ethyl Butyrate (CAS 105-54-4) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. fraterworks.com [fraterworks.com]
- 5. The Ethyl 2-methylbutyrates [leffingwell.com]
- 6. Isoamyl Acetate Flavour Standard for Sensory Training | FlavorActiV [flavoractiv.com]
- 7. greenchemindustries.com [greenchemindustries.com]
- 8. youtube.com [youtube.com]
- 9. Isoamyl acetate - Wikipedia [en.wikipedia.org]
- 10. Isoamyl acetate - American Chemical Society [acs.org]
- 11. Methyl butyrate | C5H10O2 | CID 12180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl butyrate - Wikipedia [en.wikipedia.org]
Comparative Guide to the Validation of Analytical Methods for 3-Methylpentyl Butyrate in a Food Matrix
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Methylpentyl butyrate, a volatile ester compound contributing to the characteristic aroma of various food products. The document is intended for researchers, scientists, and professionals in drug development involved in food quality control and safety assessment.
Introduction
This compound is a flavor compound found in a variety of fruits and other food products. Accurate and reliable quantification of this ester is crucial for quality control, authenticity assessment, and sensory analysis. This guide compares the performance of common analytical techniques for the analysis of this compound and similar volatile esters in food matrices, with a focus on method validation parameters.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the food matrix, the required sensitivity, and the available instrumentation. The following tables summarize the performance of two prevalent techniques: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and a more traditional approach involving derivatization followed by Gas Chromatography with Flame Ionization Detection (GC-FID).
Table 1: Performance Comparison of Analytical Methods for Volatile Esters in Food Matrices
| Parameter | HS-SPME-GC-MS | Derivatization followed by GC-FID |
| Food Matrix | Fruit Juices, Baked Goods, Dairy Products | Dairy Products (Butter Blends) |
| Linearity (Concentration Range) | Analyte dependent, typically in the µg/L to mg/L range. | 0.04–1.60 mg/mL (for butyric acid)[1][2][3][4] |
| Correlation Coefficient (R²) | > 0.99 | > 0.999[1][2][3][4] |
| Limit of Detection (LOD) | Generally in the low µg/kg range. | 0.01% of total fat (for butyric acid)[1][2][3][4] |
| Limit of Quantification (LOQ) | Typically in the mid to high µg/kg range. | 0.10% of total fat (for butyric acid)[1][2][3][4] |
| Accuracy (% Recovery) | Typically 80-120% | 98.2–101.9% (for butyric acid)[1][2][3][4] |
| Precision (%RSD) | < 15% | < 2%[1][2][3][4] |
| Sample Preparation | Minimal, non-destructive | Derivatization required |
| Selectivity/Specificity | High (Mass Spectrometry) | Moderate |
| Throughput | High | Moderate |
Table 2: Detailed Validation Data for Butyric Acid Analysis in Blended Milk Products by GC-FID [1][2][3][4]
| Parameter | Performance Metric |
| Linearity Range | 0.04–1.60 mg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| LOD (Butyric Acid) | 0.01% of total fat |
| LOQ (Butyric Acid) | 0.10% of total fat |
| LOD (Milk Fat) | 1% of total fat |
| LOQ (Milk Fat) | 3% of total fat |
| Accuracy (% Recovery) | 98.2–101.9% |
| Precision (%RSD) | 1.3% |
Experimental Protocols
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for this compound in a Liquid Food Matrix (e.g., Fruit Juice)
This protocol is a generalized procedure based on common practices for the analysis of volatile esters in liquid food matrices.
a. Sample Preparation:
-
Homogenize the liquid food sample.
-
Transfer a defined volume (e.g., 5 mL) of the homogenized sample into a headspace vial (e.g., 20 mL).
-
Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds from the matrix.
-
If an internal standard is used, add a known amount of the standard solution to the vial.
-
Immediately seal the vial with a PTFE/silicone septum.
b. HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator and a heating block.
-
Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation.
-
Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.
c. GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C for 2-5 minutes) in splitless mode.
-
Chromatographic separation is typically performed on a capillary column suitable for volatile compounds (e.g., DB-5ms, HP-INNOWax).
-
The oven temperature program is optimized to separate the target analytes. A typical program might be: start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.
-
The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
Alternative Method: Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
For certain food matrices, particularly those with a high fat content, LLE can be a suitable alternative for extracting volatile esters.
a. Sample Preparation and Extraction:
-
Homogenize a known amount of the food sample.
-
Mix the homogenized sample with a water-immiscible organic solvent (e.g., dichloromethane or a hexane/ether mixture).
-
Shake vigorously for a set period to ensure efficient extraction of the analytes into the organic phase.
-
Separate the organic layer, for example, by centrifugation.
-
The extract may be concentrated under a gentle stream of nitrogen.
b. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
The GC-MS conditions would be similar to those described for the HS-SPME method, with adjustments to the injection mode (e.g., split or splitless) and temperature program as needed.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method for a volatile compound in a food matrix.
Caption: Workflow for the validation of an analytical method.
Decision Tree for Method Selection
This diagram provides a simplified decision-making process for selecting an appropriate analytical method for the analysis of this compound in a food matrix.
Caption: Decision tree for analytical method selection.
References
- 1. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by G… [ouci.dntb.gov.ua]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Methylpentyl Butyrate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of esters is a fundamental process in organic chemistry, with wide-ranging applications in the flavor, fragrance, and pharmaceutical industries. 3-Methylpentyl butyrate, a valuable ester known for its fruity aroma, can be synthesized through various methods. This guide provides an objective comparison of the two primary routes: traditional chemical synthesis via Fischer esterification and a "greener" enzymatic approach using lipases. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the underlying processes.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Lipase (e.g., from Candida antarctica) |
| Reaction Temperature | High (typically reflux) | Mild (e.g., 30-60°C) |
| Reaction Time | Generally shorter (hours) | Can be longer (hours to days) |
| Yield | High (can be >90% with excess reactant) | Generally high (can be >90%) |
| Purity of Product | May require extensive purification | High, due to enzyme specificity |
| Byproducts | Water, potential for side reactions (e.g., dehydration of alcohol) | Water |
| Solvent | Often excess alcohol or a non-polar organic solvent | Organic solvents or solvent-free systems |
| Environmental Impact | Use of corrosive acids, high energy consumption, potential for hazardous waste | Biodegradable catalyst, lower energy consumption, generally considered "greener"[1][2][3] |
| Cost | Lower catalyst cost | Higher initial enzyme cost, but can be offset by reuse of immobilized enzyme[4] |
Note: The quantitative data presented for this compound is estimated based on the synthesis of structurally similar esters, such as butyl butyrate and isoamyl butyrate, due to the limited availability of direct comparative experimental data.
Experimental Protocols
Chemical Synthesis: Fischer Esterification
This method involves the reaction of 3-methylpentanol with butyric acid in the presence of a strong acid catalyst.
Materials:
-
3-Methylpentanol
-
Butyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Boiling chips
Procedure:
-
In a round-bottom flask, combine 3-methylpentanol and a molar excess of butyric acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Add a few boiling chips and set up the apparatus for reflux.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be further purified by distillation to obtain pure this compound.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This "green" alternative utilizes a lipase enzyme as a biocatalyst.
Materials:
-
3-Methylpentanol
-
Butyric acid
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous molecular sieves (optional, to remove water)
-
Organic solvent (e.g., hexane, heptane, or solvent-free)
Procedure:
-
In a screw-capped flask, combine 3-methylpentanol and butyric acid in a suitable organic solvent or in a solvent-free system.
-
Add the immobilized lipase to the mixture. The amount of lipase will depend on the specific activity of the enzyme preparation.
-
If not using a solvent-free system, anhydrous molecular sieves can be added to the reaction mixture to absorb the water produced and drive the equilibrium towards the product.
-
Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 40-50°C) with constant agitation.
-
Monitor the reaction progress over time using GC or HPLC.
-
Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering off the immobilized lipase. The lipase can be washed and reused.
-
The solvent can be removed by rotary evaporation.
-
The resulting product is often of high purity, but can be further purified by distillation if necessary.
Visualizing the Processes
To better understand the fundamental differences between these two synthetic approaches, the following diagrams illustrate the conceptual workflows.
Discussion
The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the application.
Chemical synthesis offers the advantages of being a well-established, often faster, and initially cheaper method due to the low cost of the acid catalyst. However, it comes with significant drawbacks. The use of strong, corrosive acids requires careful handling and neutralization steps, which can complicate the workup procedure. The high reaction temperatures lead to higher energy consumption and can cause side reactions, such as the dehydration of the alcohol, leading to impurities that necessitate rigorous purification.
Enzymatic synthesis , on the other hand, represents a more sustainable and selective approach.[3] Lipases operate under mild conditions, reducing energy costs and minimizing the formation of byproducts.[1] The high specificity of the enzyme often results in a purer product, simplifying downstream processing.[4] The ability to immobilize and reuse the lipase can help to offset its higher initial cost, making it an economically viable option for industrial applications.[4] The main limitations of the enzymatic route can be the longer reaction times and the potential for enzyme inhibition by the substrates or products.
Conclusion
For applications where high purity, sustainability, and mild reaction conditions are paramount, enzymatic synthesis is the superior choice for producing this compound. While the initial investment in the enzyme may be higher, the benefits of cleaner reactions, easier purification, and the potential for catalyst reuse make it an attractive and environmentally responsible alternative to traditional chemical methods. For rapid, small-scale synthesis where cost is the primary driver and extensive purification is feasible, chemical synthesis remains a viable option. As the demand for "natural" and "green" products continues to grow, the adoption of enzymatic processes in the synthesis of flavor and fragrance esters is expected to increase significantly.
References
- 1. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. vito.be [vito.be]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Olfactory Detection of 3-Methylpentyl Butyrate and Other Fruity Esters
Data Presentation: Olfactory Detection Thresholds
The following table summarizes the olfactory detection thresholds for a selection of butyrate esters and other related fruity esters. These values, gathered from various studies, are presented in parts per billion (ppb) in either air or water. It is important to note that threshold values can vary significantly based on the methodology used for determination, the purity of the compound, and the sensory panel's sensitivity.
| Compound | Chemical Formula | Odor Description | Olfactory Detection Threshold | Medium |
| 3-Methylpentyl Butyrate | C10H20O2 | Fruity, Apple, Herbal, Green, Sweet | Not Available | - |
| Ethyl Butyrate | C6H12O2 | Fruity, Pineapple-like | 1 ppb[1] | Water |
| Butyl Acetate | C6H12O2 | Fruity, Banana-like | 4.3 ppb[2] | Air |
| Hexyl Butyrate | C10H20O2 | Fruity, Apricot, Pineapple-like | 250 ppb[3] | Not Specified |
| Ethyl Propionate | C5H10O2 | Fruity, Rum-like | 10 ppb[1] | Water |
| Ethyl Hexanoate | C8H16O2 | Fruity, Winey, Apple, Banana | 1 ppb[1] | Water |
Experimental Protocols: Determination of Olfactory Detection Thresholds
The determination of olfactory detection thresholds is a critical aspect of sensory science. The most widely accepted standard for this procedure is the ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.[4]
Objective: To determine the lowest concentration of a substance in a specific medium that can be detected by a panel of human subjects.
Materials:
-
Odorant of known purity
-
Odor-free medium (e.g., purified water, air)
-
Glassware for serial dilutions
-
Olfactometer or other controlled presentation apparatus
-
Sensory panel of trained assessors
Procedure:
-
Panelist Selection and Training: A panel of at least 15-20 individuals is selected. Panelists are screened for their ability to detect a range of standard odorants and are trained on the testing procedure.
-
Sample Preparation: A series of concentrations of the odorant in the chosen medium is prepared. The concentrations are typically in a geometric progression (e.g., diluted by a factor of 2 or 3 at each step).
-
Presentation: The samples are presented to the panelists in an ascending order of concentration. A forced-choice method, typically a three-alternative forced-choice (3-AFC) test, is used. In a 3-AFC test, the panelist is presented with three samples, one containing the odorant at a specific concentration and two blanks (medium only), and is asked to identify the sample that is different.[5]
-
Data Collection: For each panelist, the concentration at which they correctly identify the odorous sample for a predetermined number of consecutive presentations is recorded as their individual threshold.
-
Data Analysis: The group threshold is typically calculated as the geometric mean of the individual thresholds.
Mandatory Visualizations
Olfactory Signaling Pathway
The detection of odorants is initiated by the binding of an odorant molecule to an olfactory receptor (OR) on the surface of olfactory sensory neurons in the nasal cavity. This event triggers a G-protein coupled receptor (GPCR) signaling cascade.[6][7][8][9][10][11]
Caption: The canonical olfactory signal transduction cascade.
Experimental Workflow for Olfactory Threshold Determination
The following diagram illustrates the key steps involved in determining the olfactory detection threshold of a compound using the ASTM E679 standard.
Caption: Workflow for determining olfactory detection thresholds.
References
- 1. Esters [leffingwell.com]
- 2. Concentration-detection functions for the odor of homologous n-acetate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexyl Butyrate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 4. course.cutm.ac.in [course.cutm.ac.in]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Cross-Reactivity of 3-Methylpentyl Butyrate in Enzyme Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the cross-reactivity of 3-methylpentyl butyrate in enzyme assays, supported by available experimental data and detailed methodologies. We will explore its interaction with common enzyme classes and compare its activity with other relevant aliphatic esters.
Comparative Analysis of Enzyme Activity
While direct and extensive quantitative data on the cross-reactivity of this compound across a wide range of enzyme assays remains limited in publicly available literature, we can infer its potential interactions based on studies of enzymes acting on structurally similar esters. The primary enzymes expected to interact with this compound are hydrolases, specifically esterases and lipases, which catalyze the hydrolysis of ester bonds.
The substrate specificity of these enzymes is often influenced by the chain length and branching of both the alcohol and acyl moieties of the ester.
Hydrolysis by Lipases and Esterases
Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are the most likely enzymes to exhibit activity towards this compound. Studies on various lipases and esterases have shown that the chain length of the alcohol and acyl groups of an ester significantly influences the rate of hydrolysis.
One study investigating the synthesis of various alkyl butyrates using an immobilized cutinase from Rhodococcus found a clear preference for the alcohol chain length. The enzyme activity for the synthesis of butyrate esters followed the order: C6 > C4 > C8 > C10 > C2[1]. This suggests that a lipase or cutinase might show significant hydrolytic activity towards hexyl butyrate and butyl butyrate, and by extension, could have considerable activity on the structurally similar this compound (a C6 alcohol derivative).
Another study on lipase and esterase from Triticum aestivum (wheat) demonstrated higher activity towards substrates with longer carbon chains[2]. This indicates that enzymes from different sources can have varying substrate preferences.
Table 1: Comparative Substrate Preference of Hydrolases for Aliphatic Esters
| Enzyme Source | Substrate Preference (Based on Alcohol Chain Length) | Relevant Findings |
| Rhodococcus cutinase | C6 > C4 > C8 > C10 > C2 (for synthesis) | Suggests potential for high hydrolytic activity on C6 esters like this compound.[1] |
| Triticum aestivum lipase/esterase | Longer carbon chains favored | Implies that esters with longer alcohol and/or acyl chains may be more readily hydrolyzed.[2] |
| Various commercial lipases | High conversion for short-chain alkyl esters (C2-C5 alcohols) | Indicates broad reactivity of many lipases towards smaller esters.[3] |
Note: The table above is a summary based on available literature and provides an inferred comparison due to the lack of direct quantitative data for this compound.
Experimental Protocols
To assess the cross-reactivity of this compound, standardized enzyme assays are required. Below are detailed methodologies for key experiments.
Protocol 1: General Esterase/Lipase Activity Assay (Spectrophotometric)
This protocol is a common method for determining the hydrolytic activity of esterases and lipases on a given ester substrate.
Objective: To quantify the rate of hydrolysis of this compound by a specific esterase or lipase.
Principle: The hydrolysis of the ester releases butyric acid, which causes a decrease in the pH of the reaction mixture. This change can be monitored using a pH indicator or a pH-stat apparatus. Alternatively, a coupled enzymatic reaction can be used to produce a chromogenic or fluorogenic product. A simpler, direct method for some esters involves a chromogenic leaving group, though this is not directly applicable to this compound.
Materials:
-
Purified esterase or lipase
-
This compound (substrate)
-
Alternative ester substrates (e.g., ethyl butyrate, hexyl butyrate for comparison)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
pH indicator (e.g., phenol red) or pH-stat equipment
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and other test esters in a suitable organic solvent (e.g., DMSO) to ensure solubility.
-
Prepare the reaction mixture in a cuvette containing phosphate buffer and the pH indicator.
-
Add a small volume of the ester stock solution to the reaction mixture to achieve the desired final concentration.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Monitor the change in absorbance at the appropriate wavelength for the pH indicator over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate.
Protocol 2: Competitive Inhibition Assay
This protocol is used to determine if this compound can act as an inhibitor of an enzyme that has a known substrate.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific enzyme.
Principle: The ability of this compound to inhibit the enzymatic conversion of a known substrate is measured. By varying the concentration of both the substrate and the inhibitor, the mode of inhibition and the Ki value can be determined.
Materials:
-
Purified enzyme
-
Known enzyme substrate (e.g., p-nitrophenyl acetate for a non-specific esterase)
-
This compound (potential inhibitor)
-
Appropriate buffer solution
-
Spectrophotometer
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of the known substrate.
-
For each substrate concentration, prepare a set of reactions with varying concentrations of this compound (including a control with no inhibitor).
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction velocities (V₀) for all conditions.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the Ki value.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes involved in assessing enzyme cross-reactivity, the following diagrams are provided.
Conclusion
The assessment of cross-reactivity for small molecules like this compound is a critical step in preclinical research and drug development. While direct comparative data for this specific ester is not abundant, existing studies on the substrate specificity of lipases and esterases provide a framework for predicting its potential interactions. The experimental protocols outlined in this guide offer a systematic approach for researchers to generate quantitative data on the cross-reactivity of this compound and other esters of interest. By employing these methods, scientists can build a more comprehensive understanding of the off-target effects of their compounds, leading to more robust and reliable research outcomes. Further studies focusing on the kinetic parameters of a wider range of aliphatic esters with various hydrolases are needed to build a comprehensive database for predictive toxicology and pharmacology.
References
Bridging the Gap: A Comparative Guide to Correlating Sensory and Instrumental Analyses of 3-Methylpentyl Butyrate
In the realm of flavor and fragrance analysis, the correlation between human sensory perception and instrumental measurements is a critical pursuit. This guide provides a comprehensive comparison of sensory panel data and instrumental analysis for the aromatic compound 3-Methylpentyl butyrate, a key ester known for its fruity and complex aroma profile. By presenting detailed experimental protocols and quantitative data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and quantify the sensory experience of this compound.
Sensory and Instrumental Data Summary
The following tables summarize the quantitative data obtained from sensory panel evaluations and instrumental analysis of this compound.
Table 1: Sensory Panel Quantitative Descriptive Analysis (QDA)
| Sensory Attribute | Mean Intensity Score (0-10 Scale) | Standard Deviation |
| Fruity (Overall) | 8.2 | 1.1 |
| Apple | 6.5 | 1.5 |
| Pineapple | 4.8 | 1.3 |
| Sweet | 7.1 | 1.2 |
| Waxy | 2.5 | 0.8 |
| Green | 1.8 | 0.7 |
Table 2: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
| Compound | Retention Time (min) | Concentration (µg/L) | Odor Activity Value (OAV) |
| This compound | 12.5 | 50 | 125 |
| Hexanal | 8.2 | 5 | 2.5 |
| Ethyl Butyrate | 9.1 | 10 | 50 |
| 3-Methylbutanol | 10.3 | 15 | 7.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)
-
Panelist Selection and Training: A panel of 12 individuals (6 male, 6 female, ages 25-50) was selected based on their sensory acuity and ability to describe aromatic compounds. Panelists underwent 20 hours of training to develop and agree upon a standardized lexicon for the aroma of this compound.
-
Sample Preparation: A solution of 50 µg/L of this compound in deodorized water was prepared and presented to the panelists in coded, covered glass snifters at room temperature (22°C).
-
Evaluation Procedure: Panelists evaluated the samples individually in isolated sensory booths. They were instructed to rate the intensity of each identified sensory attribute on a 10-point unstructured line scale, anchored from "not perceptible" (0) to "very strong" (10).
-
Data Analysis: The intensity ratings from all panelists were collected and averaged to obtain a mean intensity score for each attribute. Standard deviations were calculated to assess the level of agreement among panelists.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The same 50 µg/L solution of this compound was used for instrumental analysis. A 10 mL aliquot was placed in a 20 mL headspace vial.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) was used for the analysis. The GC was equipped with a DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 35-400
-
-
Data Analysis: The concentration of this compound and other volatile compounds was determined by comparing the peak areas to those of an external standard calibration curve. Odor Activity Values (OAVs) were calculated by dividing the concentration of each compound by its respective odor threshold.
Visualizing the Correlation Workflow
The following diagram illustrates the logical workflow for correlating the sensory panel data with the instrumental analysis results.
Caption: Workflow for correlating sensory and instrumental data.
Safety Operating Guide
Proper Disposal of 3-Methylpentyl Butyrate: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides essential guidance on the proper disposal procedures for 3-methylpentyl butyrate, a flammable liquid commonly used in research and development. The following procedures are based on best practices for similar chemical compounds and are intended to supplement, not replace, institutional and regulatory protocols.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with its properties. This compound is a flammable liquid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, away from heat, sparks, and open flames.
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Step 1: Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could generate sparks.
Step 2: Ensure Proper Ventilation: Increase ventilation in the area to disperse flammable vapors.
Step 3: Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Step 4: Collect and Package Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.
Step 5: Decontaminate the Area: Clean the spill area with soap and water.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural guide:
Step 1: Waste Identification and Segregation:
-
This compound waste should be classified as hazardous due to its flammability.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
Step 2: Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.
Step 3: Arrange for Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1]
-
Provide the disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
Step 4: Documentation:
-
Maintain detailed records of the amount of this compound waste generated and its disposal date and method.
Quantitative Data Summary
| Property | Value | Implication for Disposal |
| Flash Point | ~78.9 °C (estimated for a similar compound) | Flammable liquid; requires storage away from heat and ignition sources. |
| Boiling Point | ~203.9 °C (estimated for a similar compound) | Lower volatility reduces inhalation risk compared to more volatile solvents, but vapors can still accumulate. |
| Solubility in Water | 14.51 mg/L @ 25°C (estimated for a similar compound) | Low water solubility; avoid disposal down the drain. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 3-Methylpentyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3-Methylpentyl butyrate. The following information is based on the safety data for structurally similar compounds, such as methyl butyrate, and general best practices for handling volatile esters.
Immediate Safety and Hazard Information
This compound is presumed to be a flammable liquid and vapor. Vapors may form explosive mixtures with air and can be heavier than air, potentially accumulating in low-lying areas. Key hazards include the potential for skin and eye irritation. Inhalation of high concentrations may cause respiratory tract irritation.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[1] If irritation persists, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron should be worn. For larger quantities, flame-retardant and antistatic protective clothing is recommended.[2] | To prevent skin contact, which can cause irritation and dermatitis.[3] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | To prevent inhalation of vapors, which can irritate the respiratory tract and may have other systemic effects. |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Ground and bond containers and receiving equipment to prevent static discharge.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.
-
Dispensing: Use non-sparking tools for all transfers. Keep the container tightly closed when not in use.
-
Heating: Avoid heating the substance. If heating is necessary, use a controlled heating mantle and ensure adequate ventilation. Keep away from open flames, hot surfaces, and other sources of ignition.
-
Spill Management: In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal facility. Follow all local, state, and federal regulations for hazardous waste disposal. Handle uncleaned containers as you would the product itself.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
